NUC-7738
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
2348493-39-8 |
|---|---|
分子式 |
C26H29N6O7P |
分子量 |
568.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1 |
InChIキー |
UDLWWGQHMQIYCV-LKKHFEEPSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
正規SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
NUC-7738: A Technical Whitepaper on the ProTide of 3′-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3′-Deoxyadenosine (3′-dA), also known as cordycepin, is a naturally occurring nucleoside analogue with demonstrated potent in vitro anti-cancer activity.[1][2] Its clinical development, however, has been historically hindered by significant pharmacological limitations. These include poor cellular uptake, a requisite reliance on adenosine kinase (AK) for intracellular activation, and rapid systemic degradation by adenosine deaminase (ADA).[1][3][4] The ProTide (Pro-drug + nucleoTIDE) technology offers a sophisticated solution to these challenges. By masking the monophosphate of a nucleoside analogue with specific chemical moieties, ProTides can bypass the key resistance mechanisms that limit the efficacy of their parent compounds.[5][6]
NUC-7738 is a novel ProTide derivative of 3′-deoxyadenosine, specifically 3′-deoxyadenosine-5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate.[1][2] This modification protects the molecule from premature deamination by ADA and facilitates entry into cancer cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[4][7] Once inside the cell, this compound is efficiently metabolized to the pre-activated monophosphate (3′-dAMP), bypassing the rate-limiting adenosine kinase step.[1][4] Subsequent phosphorylation yields high intracellular concentrations of the active triphosphate metabolite, 3′-deoxyadenosine triphosphate (3′-dATP).[3][7] This active form exerts its anti-cancer effects through multiple mechanisms, including the disruption of RNA polyadenylation and modulation of the NF-κB signaling pathway, ultimately leading to apoptosis.[1][5][8] Preclinical data and results from an ongoing first-in-human Phase I/II clinical trial (NuTide:701) support the potential of this compound as a novel cancer therapeutic, demonstrating a favorable safety profile and encouraging signs of anti-tumor activity.[3][8]
Overcoming the Limitations of 3′-Deoxyadenosine
The therapeutic potential of 3′-dA is limited by three primary resistance mechanisms:
-
Rapid Degradation: The circulating enzyme adenosine deaminase (ADA) rapidly converts 3′-dA to its inactive metabolite, 3′-deoxyinosine.[4]
-
Poor Cellular Uptake: 3′-dA relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, the expression of which can be low in certain cancer types.[4][9]
-
Dependence on Activation: The first phosphorylation step to 3′-dAMP, which is critical for its activity, is solely dependent on the enzyme adenosine kinase (AK), which can be a rate-limiting factor.[3][4]
The ProTide technology applied to create this compound is expressly designed to circumvent these barriers, delivering the active payload more efficiently to the tumor.
Mechanism of Action
Intracellular Activation of this compound
The activation of this compound is a multi-step enzymatic process that occurs within the cancer cell, ensuring the targeted release of the active molecule. This pathway is independent of the traditional nucleoside activation machinery.
Caption: Intracellular activation pathway of this compound.
The process begins with the passive diffusion of this compound across the cell membrane.[1] Intracellularly, enzymes such as Carboxylesterase 1 (CES1) or Cathepsin A (CatA) hydrolyze the amino acid ester moiety.[3][8] This is followed by the critical step where Histidine Triad Nucleotide-binding Protein 1 (HINT1) cleaves the phosphoramidate (P-N) bond, releasing 3′-deoxyadenosine monophosphate (3′-dAMP).[1][3] This pre-activated molecule is then rapidly phosphorylated by cellular kinases (AMPK, NDPK) to the active triphosphate form, 3′-dATP.[9]
Downstream Anti-Cancer Effects of 3'-dATP
The accumulation of intracellular 3′-dATP leads to potent anti-tumor effects through two primary, well-documented mechanisms.
3′-dATP acts as a chain-terminating analogue of ATP.[10] During the post-transcriptional processing of messenger RNA (mRNA), poly(A) polymerase (PAP) adds a poly(A) tail to the 3′ end. This tail is crucial for mRNA stability, nuclear export, and translation efficiency.[11] 3′-dATP, lacking a 3′-hydroxyl group, is incorporated into the growing poly(A) tail by PAP, but prevents further extension.[7][11] This results in a global reduction of poly(A) tail length, leading to mRNA instability and impaired protein synthesis, ultimately triggering apoptosis.[5][12]
Caption: Mechanism of RNA polyadenylation inhibition by 3'-dATP.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation, and its constitutive activation is a hallmark of many cancers.[13][14] In its inactive state, the NF-κB dimer (e.g., p50/RelA) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[15] Pro-survival signals lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate target gene transcription.[16] Pharmacodynamic data from clinical studies show that this compound inhibits the nuclear translocation of NF-κB, thereby blocking this pro-survival signaling cascade and promoting apoptosis.[1][7]
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Quantitative Data Summary
This compound demonstrates significantly greater cytotoxic potency compared to its parent nucleoside, 3′-deoxyadenosine, across a wide range of cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Potency Fold-Increase |
| HAP1 | Leukemia-derived | 7.6 | 46 | ~6x |
| AGS | Gastric | 2.9 | >100 | >34x |
| MKN45 | Gastric | 3.5 | >100 | >28x |
| A498 | Renal | 2.5 | >100 | >40x |
| 786-O | Renal | 4.8 | >100 | >20x |
| A375 | Melanoma | 3.7 | 40.5 | ~11x |
| OVCAR-3 | Ovarian | 4.3 | >100 | >23x |
| Data compiled from published studies. Actual values may vary based on experimental conditions.[17][18] |
Table 2: Pharmacokinetic & Stability Parameters
| Parameter | Condition | Value |
| Stability | Human Plasma | No degradation observed up to 4 hours |
| Stability (t1/2) | Human Hepatocytes (1 µM) | 48.1 minutes |
| Data from MedchemExpress product sheet.[19] |
Experimental Protocols
The following protocols are representative methodologies for the evaluation of this compound.
Chemical Synthesis of this compound
This protocol is adapted from the published standard procedure for the synthesis of 3′-dA ProTides.[20]
-
Preparation: Dissolve 3′-Deoxyadenosine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Reaction Initiation: Cool the solution to 0°C. Add tert-butyl magnesium chloride (tBuMgCl) (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.
-
Phosphoramidate Addition: In a separate flask, dissolve the desired phosphorodichloridate reagent in anhydrous THF. Add this solution dropwise to the nucleoside mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a suitable gradient of ethyl acetate and hexane to yield this compound as a mixture of diastereoisomers.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound in cancer cell lines.[4][17]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and 3′-dA in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 1.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 50 µL of this solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Cleaved PARP
This protocol detects the induction of apoptosis.[4][18]
-
Treatment and Lysis: Plate cells and treat with IC50 and IC90 concentrations of this compound or 3′-dA for 24 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP (e.g., Cell Signaling Technology, #9541) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control, such as GAPDH or Actin, to ensure equal protein loading.
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a general framework for quantifying this compound and its metabolites in plasma.[21][22]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins (Protein Precipitation, PPT).
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
-
Chromatography:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from low to high organic phase to elute this compound and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, 3'-dAMP, 3'-dATP, and the internal standard must be determined and optimized.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in blank plasma.
-
Quantify the concentration of this compound and its metabolites in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Clinical Development
This compound is currently being evaluated in a Phase I/II clinical trial, NuTide:701 (NCT03829254), for patients with advanced solid tumors and lymphoma.[23] The study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.[8][9] Early results have been promising, indicating that this compound is well-tolerated and shows encouraging signs of clinical activity in heavily pre-treated patients.[3] Further data from the ongoing Phase II expansion cohorts are anticipated.[8]
References
- 1. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anchimerically Activatable Antiviral ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to the Intracellular Activation Pathway of NUC-7738
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with demonstrated anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation. This compound is designed to overcome these limitations by employing ProTide technology to ensure efficient delivery into cancer cells and subsequent intracellular release of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][2] This guide provides a detailed overview of the intracellular activation pathway of this compound, including experimental protocols and quantitative data to support further research and development.
Intracellular Activation Pathway of this compound
The intracellular activation of this compound is a multi-step process that bypasses the key resistance mechanisms associated with its parent compound, 3'-deoxyadenosine. The pathway is initiated by the enzymatic cleavage of the phosphoramidate moiety, followed by successive phosphorylations to yield the active triphosphate metabolite.
Step 1: Cellular Uptake
This compound is designed for efficient cellular uptake, independent of the human equilibrative nucleoside transporters (hENT1) that are typically required for the transport of nucleoside analogs like 3'-deoxyadenosine.[2][3] This characteristic allows this compound to circumvent resistance mechanisms associated with reduced or absent hENT1 expression in cancer cells.
Step 2: Phosphoramidate Cleavage by HINT1
Once inside the cell, the protective phosphoramidate group of this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1).[1][3][4] This enzymatic step is crucial for the activation of this compound and results in the intracellular release of 3'-deoxyadenosine monophosphate (3'-dAMP).[1][3][4] The ubiquitous expression of HINT1 in cancer cells makes this compound broadly applicable to various tumor types.[3]
Step 3: Phosphorylation to Active 3'-dATP
The newly formed 3'-dAMP is subsequently phosphorylated by intracellular kinases to 3'-deoxyadenosine diphosphate (3'-dADP) and then to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP).[1][3] This active metabolite exerts its anti-cancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[3]
Quantitative Data
The cytotoxic activity of this compound has been evaluated in a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound compared to its parent compound, 3'-deoxyadenosine.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | <30 | >100 | [2] |
| HL-60 | Leukemia | <30 | >100 | [2] |
| K562 | Leukemia | <30 | >100 | [2] |
| MOLT-4 | Leukemia | <30 | >100 | [2] |
| A549 | Non-Small Cell Lung | ~25 | >200 | [1] |
| HCT116 | Colon | ~15 | ~150 | [1] |
| MCF7 | Breast | ~20 | >200 | [2] |
| PC3 | Prostate | ~18 | ~180 | [1] |
| OVCAR-3 | Ovarian | ~10 | ~100 | [1] |
| 786-O | Renal | ~12 | ~120 | [1] |
| ACHN | Renal | ~15 | >200 | [1] |
| UO-31 | Renal | ~13 | ~150 | [1] |
| SK-MEL-28 | Melanoma | ~8 | ~80 | [1] |
| MALME-3M | Melanoma | ~9 | ~90 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the continued investigation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.[1]
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
96-well plates
-
This compound and 3'-deoxyadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or 3'-deoxyadenosine for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the induction of apoptosis in cancer cells treated with this compound by analyzing the expression of key apoptotic proteins.[1][3]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantification of Intracellular Metabolites by LC-MS/MS
This protocol is essential for determining the intracellular concentrations of this compound and its metabolites (3'-dAMP, 3'-dADP, and 3'-dATP).
Materials:
-
Cancer cell lines
-
This compound
-
Extraction solution (e.g., cold methanol/water)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
Internal standards for quantification
Procedure:
-
Treat cells with this compound for various time points.
-
Rapidly quench the metabolic activity and extract the intracellular metabolites using a cold extraction solution.
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify this compound and its phosphorylated metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the metabolite concentrations to the cell number or total protein content.
Conclusion
This compound represents a promising advancement in nucleoside analog-based chemotherapy. Its unique intracellular activation pathway, which bypasses key resistance mechanisms, results in the efficient generation of the active anti-cancer metabolite 3'-dATP. The provided technical information, including the detailed activation pathway, quantitative cytotoxicity data, and experimental protocols, serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucana.com [nucana.com]
- 4. pubs.acs.org [pubs.acs.org]
NUC-7738: A Technical Deep Dive into its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of NUC-7738, a novel ProTide therapeutic, on the metabolic landscape of cancer cells. By delving into its mechanism of action, summarizing key quantitative data, and outlining experimental methodologies, this document serves as a comprehensive resource for understanding and advancing the study of this promising anti-cancer agent.
Introduction to this compound: Overcoming the Limitations of Cordycepin
This compound is a phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2] The clinical development of cordycepin has been historically hindered by its rapid degradation by adenosine deaminase (ADA) in the bloodstream, poor cellular uptake, and reliance on adenosine kinase (ADK) for activation.[1][2] The ProTide technology applied to this compound is designed to bypass these resistance mechanisms, leading to a significantly more potent therapeutic agent.[1][3] this compound has demonstrated up to 40 times greater potency in killing cancer cells compared to its parent compound, cordycepin.[1][2][4]
Mechanism of Action: From ProTide to Active Metabolite
This compound's mechanism of action involves a series of intracellular steps that lead to the generation of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).
-
Cellular Uptake and Activation: this compound is designed to be independent of the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry.[3][5] Once inside the cancer cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[4][6]
-
Conversion to Active Triphosphate: 3'-dAMP is subsequently phosphorylated by cellular kinases to form the active metabolite, 3'-dATP.[4][5] This active form generates high and prolonged intracellular levels, as observed in Peripheral Blood Mononuclear Cells (PBMCs) from patients in the NuTide:701 clinical trial.[4]
-
Induction of Apoptosis: this compound has been shown to be an effective proapoptotic agent in cancer cells, with observed effects on the NF-κB pathway.[6]
Impact on Cancer Cell Metabolism
This compound exerts a profound influence on cancer cell metabolism through multiple mechanisms, disrupting the metabolic homeostasis required for rapid proliferation and survival.
Inhibition of Nucleic Acid Synthesis
The primary mode of cytotoxicity of the active metabolite, 3'-dATP, is the inhibition of both DNA and RNA synthesis. As an analog of adenosine triphosphate, 3'-dATP can be incorporated into growing DNA and RNA chains, leading to chain termination and the disruption of these critical cellular processes.
Activation of AMP-Activated Protein Kinase (AMPK)
This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] This activation is a key mechanism by which this compound disrupts the metabolic balance in cancer cells.
-
mTOR Pathway Inhibition: The activation of AMPK by this compound leads to the downregulation of the mTOR signaling pathway.[7] The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its inhibition can have potent anti-cancer effects. Increased levels of phosphorylated AMPK (pAMPK) were observed in renal cancer cell lines following treatment with this compound.[7]
Reduction of Glutaminase Expression
Recent findings have demonstrated that this compound can reduce the expression of the GAC isoform of glutaminase.[8] Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway often upregulated in cancer cells to provide the necessary building blocks for proliferation. The GAC isoform is particularly associated with more metabolically active and aggressive cancers.[8] This reduction in GAC expression was observed in renal and pancreatic cancer cell lines under both normoxic and hypoxic conditions, as well as in ex vivo treated kidney cancer tissue.[8]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. 3'-deoxyadenosine (3'-dA)
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| AGS | Gastric Adenocarcinoma | ~1 | >100 | >100x |
| CAKI-1 | Renal Cell Carcinoma | ~5 | >100 | >20x |
| A498 | Renal Cell Carcinoma | ~2 | ~80 | ~40x |
| UO-31 | Renal Cell Carcinoma | ~2 | ~70 | ~35x |
| NCI-H786 | Renal Cell Carcinoma | ~10 | >100 | >10x |
| A375 | Melanoma | ~0.5 | ~20 | ~40x |
| OVCAR-3 | Ovarian Carcinoma | ~1 | ~30 | ~30x |
Data compiled from publicly available research.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound's effects on cancer cell metabolism.
Cell Viability Assays
-
Method: Sulforhodamine B (SRB) assay or similar cell counting methods (e.g., Celigo scanner) are used to determine the cytotoxic effects of this compound.
-
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or the parent compound, 3'-deoxyadenosine, for a specified duration (e.g., 48-72 hours).
-
Following treatment, cells are fixed with trichloroacetic acid.
-
Fixed cells are stained with SRB dye.
-
The bound dye is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.
-
IC50 values are calculated using non-linear regression analysis.
-
Western Blotting for Protein Expression and Signaling
-
Method: Western blotting is utilized to assess the levels of key proteins and their phosphorylation status in signaling pathways affected by this compound.
-
Protocol Outline:
-
Cancer cells are treated with this compound for various time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pAMPK, AMPK, cleaved PARP).
-
Following washing, the membrane is incubated with a secondary antibody conjugated to a detectable marker.
-
Protein bands are visualized and quantified using an imaging system.
-
Immunofluorescence for Protein Localization
-
Method: Immunofluorescence is employed to visualize the subcellular localization of target proteins.
-
Protocol Outline:
-
Cells grown on coverslips or tissue slices are treated with this compound.
-
Samples are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against the protein of interest is performed.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
Samples are counterstained (e.g., with DAPI for nuclei) and mounted.
-
Images are captured using a fluorescence microscope.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
-
Method: LC-MS/MS is used to quantify the intracellular concentrations of this compound and its metabolites.
-
Protocol Outline:
-
Cells or patient-derived samples (e.g., PBMCs) are treated with this compound.
-
Metabolites are extracted from the samples.
-
The extracted metabolites are separated by liquid chromatography.
-
The separated metabolites are detected and quantified by mass spectrometry.
-
Conclusion
This compound represents a significant advancement in nucleoside analog therapy. Its ProTide design successfully overcomes the pharmacological limitations of cordycepin, leading to enhanced anti-cancer activity. The multifaceted impact of this compound on cancer cell metabolism, including the inhibition of nucleic acid synthesis, activation of the AMPK pathway, and reduction of glutaminase expression, underscores its potential as a potent and versatile therapeutic agent. Further research into the intricate metabolic consequences of this compound treatment will undoubtedly pave the way for its optimized clinical application in a range of malignancies.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials [medicaldialogues.in]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. newatlas.com [newatlas.com]
- 4. nucana.com [nucana.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NuCana Presents Data at the AACR 2023 Annual Meeting Highlighting Novel this compound Mechanisms of Action | NuCana plc [ir.nucana.com]
NUC-7738: A ProTide Approach to Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with potent anti-cancer properties.[1][2] The clinical utility of cordycepin has been historically limited by its rapid degradation by adenosine deaminase (ADA) and its reliance on cellular nucleoside transporters and kinases for activation.[1][3] this compound is specifically engineered to bypass these resistance mechanisms, leading to enhanced intracellular delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in inducing apoptosis in cancer cells, and furnishes detailed experimental protocols for its study.
Mechanism of Action and Intracellular Activation
This compound's design as a ProTide confers two key advantages: resistance to degradation by adenosine deaminase (ADA) and the ability to bypass the need for nucleoside transporters for cellular entry.[1][4] Once inside the cancer cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the pre-activated monophosphate form, 3'-dAMP.[1][4][5] This circumvents the rate-limiting phosphorylation step required by the parent compound, cordycepin. Subsequently, 3'-dAMP is further phosphorylated to the active triphosphate, 3'-dATP, which then exerts its cytotoxic effects.[1]
Induction of Apoptosis by this compound
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][4] This is evidenced by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in cancer cells treated with this compound.[1] The active metabolite, 3'-dATP, is a potent inhibitor of RNA and DNA synthesis, leading to cellular stress and the activation of apoptotic pathways.[4]
Signaling Pathways Modulated by this compound
1. Inhibition of the NF-κB Pathway: this compound has been shown to attenuate the NF-κB signaling pathway.[1][6] This is observed through the reduced nuclear translocation of the p65 subunit of NF-κB.[6] By inhibiting this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welcome.cytekbio.com [welcome.cytekbio.com]
- 3. scientistlive.com [scientistlive.com]
- 4. nucana.com [nucana.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
NUC-7738: A ProTide Approach to Overcoming Cancer Resistance - A Technical Overview of Preclinical and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical and in vitro efficacy of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). By circumventing key resistance mechanisms that have historically limited the therapeutic potential of its parent compound, this compound demonstrates significantly enhanced cytotoxic activity across a range of cancer cell lines. This document details the mechanism of action, summarizes key efficacy data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The ProTide Strategy and this compound
Nucleoside analogues are a cornerstone of cancer chemotherapy. However, their efficacy is often hampered by cellular resistance mechanisms, including enzymatic degradation, inefficient cellular uptake, and the requirement for intracellular activation by kinases. This compound is a phosphoramidate ProTide designed to overcome these limitations for 3'-deoxyadenosine, a naturally occurring adenosine analogue with known anti-cancer properties.[1][2] The ProTide technology masks the nucleoside monophosphate with a phosphoramidate moiety, which protects the molecule from degradation and facilitates its entry into cancer cells. Intracellularly, the phosphoramidate cap is cleaved by the ubiquitously expressed Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the pre-activated monophosphate form of 3'-deoxyadenosine (3'-dAMP).[1][3] This bypasses the need for the rate-limiting activation step catalyzed by adenosine kinase and overcomes resistance mediated by adenosine deaminase (ADA).[1]
In Vitro Efficacy: Enhanced Cytotoxicity Against Cancer Cell Lines
This compound exhibits significantly greater in vitro potency compared to its parent compound, 3'-deoxyadenosine (3'-dA). The half-maximal inhibitory concentration (IC50) of this compound is consistently lower across a panel of cancer cell lines, indicating a more potent cytotoxic effect.
Comparative IC50 Values
The following table summarizes the mean IC50 values for this compound and 3'-dA in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | This compound Mean IC50 (µM) | 3'-dA Mean IC50 (µM) | Fold Improvement |
| Mean of all cell lines | Various | 18.8 | 137.8 | ~7.3x |
| Tera-1 | Teratocarcinoma | Data not specified | Data not specified | >40x[1] |
| HAP1 | Near-haploid | Data not specified | Data not specified | Not applicable |
Note: While the mean IC50 across a wide set of cancer cell lines is reported as 18.8 µM for this compound and 137.8 µM for 3'-dA, the specific IC50 values for each individual cell line are contained within Supplementary Table S1 of the cited primary research article.[1] The Tera-1 cell line showed a particularly high sensitivity to this compound.[1] this compound has also shown cytotoxic activity against a panel of hematological cancer cell lines with LC50 values of <30 µM.[4]
Mechanism of Action and Signaling Pathways
This compound's enhanced efficacy is attributed to its unique mechanism of action, which involves overcoming multiple resistance pathways and inducing apoptosis through the modulation of key signaling cascades.
Cellular Uptake and Activation
The ProTide design of this compound allows it to bypass the standard nucleoside transporters and the initial, often rate-limiting, phosphorylation step required for the activation of 3'-dA.
References
NUC-7738: A ProTide Approach to Overcoming Cancer Resistance
An In-depth Technical Guide on the Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (3'-dA), and its remarkable ability to overcome established cancer resistance mechanisms. By delivering a pre-activated anticancer agent directly into tumor cells, this compound bypasses the limitations that have hindered the clinical development of its parent compound. This document details the mechanism of action, presents key preclinical data, and outlines the experimental protocols used to elucidate its efficacy.
Introduction: The Challenge of Nucleoside Analogue Resistance
Nucleoside analogues have long been a cornerstone of cancer chemotherapy. However, their efficacy is often limited by multiple resistance mechanisms that cancer cells can develop. The naturally occurring adenosine analogue, 3'-deoxyadenosine (cordycepin), has demonstrated potent anticancer activity in preclinical studies. Still, its clinical utility has been hampered by several key factors:
-
Rapid Degradation: 3'-dA is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA), which is abundant in the bloodstream.
-
Poor Cellular Uptake: Efficient transport into cancer cells relies on the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in resistant tumors.
-
Dependence on Activation: 3'-dA requires intracellular phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Reduced ADK activity is a common resistance mechanism.
This compound was designed as a ProTide to circumvent these resistance pathways. The ProTide technology involves attaching a phosphoramidate moiety to the nucleoside analogue, which masks the molecule, protecting it from degradation and facilitating its entry into cells.
Overcoming Resistance: The this compound Advantage
This compound is specifically engineered to bypass the primary resistance mechanisms that limit the efficacy of 3'-dA.[1][2][3][4][5][6][7][8]
Resistance to Adenosine Deaminase (ADA)
The phosphoramidate moiety of this compound protects the molecule from deamination by ADA, ensuring its stability in the bloodstream and allowing for effective delivery to the tumor site.[6][8]
Independent Cellular Uptake
Unlike 3'-dA, the cellular uptake of this compound is independent of the hENT1 transporter.[6][8] This allows this compound to effectively target cancer cells that have downregulated hENT1 expression as a resistance mechanism.
Bypassing Adenosine Kinase (ADK) Dependency
This compound is delivered into the cell as a pre-activated monophosphate, thereby bypassing the need for the initial and often rate-limiting phosphorylation step by ADK.[6] Intracellularly, this compound is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active monophosphate, 3'-dAMP, which is then further phosphorylated to the active cytotoxic agent, 3'-dATP.[1][3][4][5][6][7]
Mechanism of Action: Induction of Apoptosis and NF-κB Pathway Inhibition
Once converted to its active triphosphate form, 3'-dATP, this compound exerts its anticancer effects through a dual mechanism of action: induction of apoptosis and inhibition of the pro-survival NF-κB signaling pathway.
Pro-Apoptotic Activity
This compound has been shown to be a potent inducer of apoptosis in cancer cells. Treatment with this compound leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][5]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of cancer cell survival, proliferation, and inflammation. This compound treatment has been demonstrated to attenuate this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB.[1][9] This inhibition of NF-κB activity contributes significantly to the cytotoxic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound vs. 3'-dA
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| HAP1 | Chronic Myelogenous Leukemia | 18.8 (mean) | 137.8 (mean) | ~7.3 |
| Tera-1 | Teratocarcinoma | Data not specified | Data not specified | >40 |
| 786-O | Renal Cancer | 13 | Data not specified | Not applicable |
| Gastric, Renal, Melanoma, Ovarian Cancer Cell Lines | Various | Generally lower than 3'-dA | Generally higher than this compound | Up to 185x greater potency for this compound |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.[1][6]
Table 2: Effect of HINT1 Knockout on this compound and 3'-dA Cytotoxicity in HAP1 Cells
| Compound | Cell Type | IC50 | Fold Change in IC50 (KO vs. WT) |
| This compound | Wild-Type (WT) | Data not specified | Not applicable |
| This compound | HINT1 Knockout (KO) | Markedly increased | Markedly reduced sensitivity |
| 3'-dA | Wild-Type (WT) | Data not specified | Not applicable |
| 3'-dA | HINT1 Knockout (KO) | No significant change | No significant change |
This data demonstrates the critical role of HINT1 in the activation of this compound.[1][6]
Table 3: Pro-Apoptotic Effects of this compound in Tera-1 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Dead Cells (%) |
| Control | Baseline | Baseline |
| This compound (24h) | Increased | Increased |
| 3'-dA (24h) | Increased | Increased |
This compound induces both early and late-stage apoptosis.[1][5]
Table 4: Inhibition of NF-κB Activity by this compound
| Assay | Cell Line | Treatment | Observation |
| NF-κB Reporter Gene Assay | THP-1 | This compound | Reduction in NF-κB activity |
| Western Blot (Nuclear Fraction) | THP-1 | This compound | Reduction in nuclear NF-κB p65 |
| Immunohistochemistry (Ex vivo tissue) | Patient-derived tumor | This compound (24h) | Disappearance of nuclear NF-κB p65 |
This compound effectively inhibits the NF-κB signaling pathway.[1][9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Bypass
Caption: this compound overcomes 3'-dA resistance mechanisms.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or 3'-dA for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using a non-linear regression model.[1][2][3][4][10]
CRISPR/Cas9-Mediated HINT1 Knockout in HAP1 Cells
-
gRNA Design: Design guide RNAs (gRNAs) targeting the HINT1 gene.
-
Lentiviral Production: Co-transfect HEK293T cells with a lentiviral vector expressing the HINT1 gRNA and Cas9, along with packaging plasmids.
-
Transduction: Transduce HAP1 cells with the harvested lentivirus at a low multiplicity of infection (MOI).
-
Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.
-
Validation: Validate the knockout of HINT1 at the genomic level by Sanger sequencing and at the protein level by Western blot analysis.[1][11][12][13][14][15]
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, HINT1, NF-κB p65, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[1][16]
RNA Sequencing and Analysis
-
RNA Extraction: Extract total RNA from treated and untreated cancer cells.
-
Library Preparation: Prepare cDNA libraries using a suitable kit (e.g., Roche KAPA RNA HyperPrep with RiboErase).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
Data Analysis:
Ex Vivo Patient-Derived Tumor Fragment Culture
-
Tumor Collection: Obtain fresh tumor tissue from surgical resections in a collection medium on ice.
-
Fragment Generation: Process the tumor tissue into small fragments (PDTFs) of approximately 1-2 mm in diameter.
-
Culture: Culture the PDTFs on a supportive matrix (e.g., gelatin sponge) in a suitable culture medium.
-
Treatment: Treat the cultured fragments with this compound or control vehicle.
-
Analysis: After the treatment period, harvest the PDTFs for downstream analysis, such as immunohistochemistry for NF-κB p65 and Caspase 3.[9][22][23][24][25][26]
Conclusion
This compound represents a significant advancement in the field of nucleoside analogue therapeutics. Its ProTide design successfully overcomes the key resistance mechanisms that have limited the clinical potential of its parent compound, 3'-deoxyadenosine. Through its dual mechanism of inducing apoptosis and inhibiting the pro-survival NF-κB pathway, this compound demonstrates potent anticancer activity in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the treatment of cancer.[27][28][29]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. nucana.com [nucana.com]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HAP1 knockout cell lines [horizondiscovery.com]
- 15. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rna-seqblog.com [rna-seqblog.com]
- 18. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 19. researchgate.net [researchgate.net]
- 20. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 21. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 22. Protocol for ex vivo culture of patient-derived tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for ex vivo culture of patient-derived tumor fragments | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 24. Tumor slice culture system for ex vivo immunotherapy studies. — Centre for Immuno-Oncology [immonc.ox.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 28. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 29. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
Methodological & Application
NUC-7738: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The ProTide technology enhances the parent compound's therapeutic potential by overcoming key resistance mechanisms, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake. This compound is designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), directly into cancer cells. Once inside the cell, the protective phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form. This active metabolite disrupts RNA polyadenylation and inhibits the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines and its promising anti-cancer activity in patients with advanced solid tumors.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability and apoptosis assays, and Western blotting for key signaling pathways.
Data Presentation
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 48 to 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of 3'-dA (Cordycepin) |
| HAP1 | Near-haploid human cell line | ~7.6 | ~46 |
| Tera-1 | Teratocarcinoma | Significantly lower than 3'-dA | >40-fold higher than this compound |
| Jurkat | Acute T-cell Leukemia | 1.44 | ~200-fold higher than this compound |
| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | <30 | Not specified |
| K562 | Chronic Myelogenous Leukemia | <30 | Not specified |
| AGS | Stomach Adenocarcinoma | Not specified | Not specified |
| CAKI-1 | Renal Cell Carcinoma | Not specified | Not specified |
| 501MEL | Melanoma | Not specified | Not specified |
| OVCAR-8 | Ovarian Cancer | Not specified | Not specified |
| SK-OV3 | Ovarian Cancer | Not specified | Not specified |
Data compiled from multiple sources.[1][5][6] Note that experimental conditions may vary between studies.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be prepared with a purity of over 99%.[7] While specific solubility information is not detailed in the provided search results, a common practice for similar compounds is to use dimethyl sulfoxide (DMSO) as a solvent. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration.
Materials:
-
This compound powder (>99% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[5] When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Culture
General Cell Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use appropriate personal protective equipment (PPE) and maintain sterile techniques.
Specific Cell Line Culture Media:
-
HAP1 cells: Iscove's Modified Dulbecco's Medium (IMDM).[1]
-
AGS (Stomach adenocarcinoma) cells: Ham's F-12 Medium.[1]
-
CAKI-1, NCI-786, A498, UO-31, ACHN (Renal cancer), 501MEL (Melanoma), OVCAR-8, SK-OV3 (Ovarian cancer), Tera-1 (Teratocarcinoma) cells: RPMI 1640 Medium.[1]
-
HeLa (Cervical cancer) cells: Dulbecco's Modified Eagle Medium (DMEM).[1]
-
KG1a (Acute myeloid leukemia) cells: RPMI medium supplemented with 20% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).[1]
-
Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Guava Nexin® Assay)
This protocol is based on the use of the Guava Nexin® kit for flow cytometry.[1]
Materials:
-
Guava Nexin® Reagent Kit
-
Treated and control cell suspensions
-
Flow cytometer (e.g., Guava® System)
Protocol:
-
Culture and treat cells with this compound for the desired time (e.g., 24 hours).[1]
-
Harvest the cells (including any floating cells) and prepare a single-cell suspension. The cell concentration should be between 2 x 10^5 and 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a microcentrifuge tube or a well in a 96-well plate.[9]
-
Add 100 µL of the Guava Nexin® Reagent to each sample.[9]
-
Mix gently by pipetting.
-
Incubate the samples for 20 minutes at room temperature in the dark.[9]
-
Acquire the samples on a flow cytometer. The Guava Nexin® assay distinguishes between:
-
Viable cells (Annexin V-PE negative, 7-AAD negative)
-
Early apoptotic cells (Annexin V-PE positive, 7-AAD negative)
-
Late apoptotic/dead cells (Annexin V-PE positive, 7-AAD positive)[10]
-
Western Blotting for Apoptosis and NF-κB Pathway Analysis
This protocol outlines the detection of cleaved PARP (a marker of apoptosis) and NF-κB p65.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Treat cells with this compound (e.g., 30 or 60 µmol/L for 6 hours for NF-κB analysis, or 50 and 100 µmol/L for 24 hours for cleaved PARP).[1]
-
Lyse the cells and quantify the protein concentration. For NF-κB translocation analysis, perform nuclear and cytosolic fractionation using a commercially available kit.[1]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in step 7.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound cellular uptake and activation pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. welcome.cytekbio.com [welcome.cytekbio.com]
- 4. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. bmbio.com [bmbio.com]
- 10. bmbio.com [bmbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Determining the IC50 of NUC-7738 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1] As a ProTide, this compound is designed to overcome the key resistance mechanisms that have limited the therapeutic potential of its parent compound.[2][3] This is achieved by protecting the molecule from premature degradation in the bloodstream and facilitating its entry into cancer cells, where it is then converted into its active, cancer-killing form, 3'-dATP.[1] this compound has demonstrated potent cytotoxic activity across a range of cancer cell lines.[4] Its mechanism of action involves the disruption of RNA polyadenylation and modulation of key signaling pathways, including the NF-κB pathway.[3][4]
These application notes provide a comprehensive overview of the in vitro efficacy of this compound across various cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and visualizations of its mechanism of action and the experimental workflow.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines. The data demonstrates the broad-spectrum anti-cancer activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | <30 |
| HL-60 | Leukemia | <30 |
| KG-1 | Leukemia | <30 |
| MOLT-4 | Leukemia | <30 |
| K562 | Leukemia | <30 |
| MV4-11 | Leukemia | <30 |
| THP-1 | Leukemia | <30 |
| HEL92.1.7 | Leukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| Z-138 | Mantle Cell Lymphoma | <30 |
| RL | B-cell Lymphoma | <30 |
| HS 445 | Hodgkin's Lymphoma | <30 |
| HepG2 | Liver Cancer | <30 |
| MCF-7 | Breast Cancer | <30 |
| BxPC-3 | Pancreatic Cancer | <30 |
| HT-29 | Colorectal Cancer | <30 |
| MIA PaCa-2 | Pancreatic Cancer | <30 |
| SW620 | Colorectal Cancer | <30 |
| Tera-1 | Teratocarcinoma | - |
| HAP1 | Chronic Myelogenous Leukemia | - |
| A549 | Lung Cancer | - |
| HCT116 | Colorectal Cancer | - |
| OVCAR-3 | Ovarian Cancer | - |
| SK-MEL-28 | Melanoma | - |
| 786-O | Renal Cancer | - |
| AGS | Gastric Cancer | - |
Note: IC50 values indicated as <30 µM were determined to be within this range in a study assessing cytotoxicity across a lineage of leukocytes. Specific values for each of these cell lines were not detailed in the available search results. The potency of this compound has been shown to be significantly greater than its parent compound, 3'-dA, with a mean IC50 of 18.8 μmol/L across a set of cancer cell lines.[2] For Tera-1, it was noted to be more than 40-fold more sensitive to this compound compared to 3'-dA, though a specific IC50 value was not provided in the search results.[2]
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
Signaling Pathway of this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. researchgate.net [researchgate.net]
NUC-7738 Administration in Animal Models of Cancer: Application Notes and Protocols
For Research Use Only.
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analogue with known anti-cancer properties.[1] Developed by NuCana, the ProTide technology is designed to overcome the key limitations of cordycepin, which include rapid degradation by the enzyme adenosine deaminase (ADA) and reliance on cellular transporters and kinases for activation.[1] this compound is engineered to be resistant to ADA, enter cancer cells independently of nucleoside transporters, and be efficiently converted to its active anti-cancer metabolite, 3'-dATP, leading to the disruption of RNA synthesis and induction of apoptosis.[2] This document provides a summary of the available preclinical data and detailed protocols for the administration of this compound in animal models for toxicology and pharmacology studies.
Mechanism of Action
This compound's mechanism of action centers on its ability to efficiently deliver the active triphosphate metabolite, 3'-dATP, into cancer cells. This is achieved through the ProTide technology, which masks the nucleoside monophosphate with a phosphoramidate moiety. This chemical modification allows this compound to bypass the resistance mechanisms that limit the efficacy of its parent compound, cordycepin. Once inside the cell, the ProTide is cleaved by the enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release 3'-dAMP, which is then readily phosphorylated to the active 3'-dATP.[3][4] The accumulation of 3'-dATP interferes with RNA polyadenylation and synthesis, ultimately leading to cancer cell death.[5]
Preclinical Data
While detailed protocols and efficacy data from this compound studies in animal cancer models are not extensively published in peer-reviewed literature, a preclinical toxicology study in beagle dogs provides valuable information on dosing and administration. The majority of publicly available data for this compound focuses on in vitro studies and the ongoing NuTide:701 clinical trial in human patients.
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency than its parent compound, cordycepin, across a range of cancer cell lines. In one study, the mean IC50 of this compound was 18.8 µmol/L compared to 137.8 µmol/L for 3'-dA.[6]
| Cell Line Type | This compound IC50 (µM) | 3'-dA (Cordycepin) IC50 (µM) | Fold Difference |
| Gastric Cancer | ~10-20 | >100 | >5-10x |
| Renal Cancer | ~20-30 | ~100-200 | ~5-7x |
| Melanoma | ~10-20 | >100 | >5-10x |
| Ovarian Cancer | ~20-40 | ~100-200 | ~5x |
| Teratocarcinoma (Tera-1) | <10 | >200 | >40x |
Data are approximated from published graphs and should be considered illustrative.
Preclinical Toxicology in Beagle Dogs
A toxicology study was conducted in beagle dogs to evaluate the safety profile of this compound. This study provides the most detailed available protocol for the administration of this compound in a large animal model.
| Parameter | Description |
| Animal Model | Beagle Dog |
| Dosing Groups | 5 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day, and vehicle control |
| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) |
| Administration Route | Intravenous |
| Dosing Schedule | Once daily for 5 consecutive days, followed by a 2-day treatment-free interval |
| Treatment Duration | 4 weeks (4 cycles) |
| Endpoints | Body weight, food consumption, ophthalmology, electrocardiography, clinical observations, hematology, coagulation, clinical chemistry, urine analysis, organ weights, gross pathology, and histopathology |
Experimental Protocols
The following protocols are based on the available information from preclinical toxicology studies and general practices for in vivo cancer research.
Protocol 1: Preclinical Toxicology Study of this compound in Beagle Dogs
Objective: To assess the safety and tolerability of this compound when administered intravenously to beagle dogs.
Materials:
-
This compound (Good Manufacturing Practice grade)
-
Vehicle: Polyethylene glycol 400 (PEG400) and 0.9% NaCl solution
-
Beagle dogs (male and female)
-
Standard laboratory equipment for intravenous administration, animal monitoring, and sample collection.
Procedure:
-
Animal Acclimation: Acclimate beagle dogs to the laboratory environment for a minimum of 7 days before the start of the study.
-
Dose Preparation: Prepare this compound solutions in the vehicle (70:30 w/w PEG400:0.9% NaCl) to achieve final concentrations for dosing at 5, 10, and 20 mg/kg/day. Prepare a vehicle-only solution for the control group.
-
Dosing: Administer the prepared solutions intravenously once daily for 5 consecutive days.
-
Treatment-Free Interval: Withhold treatment for the following 2 days.
-
Repeat Cycles: Repeat the 5-day dosing and 2-day rest period for a total of 4 weeks.
-
Monitoring and Sample Collection: Throughout the study, monitor the animals for clinical signs of toxicity, body weight changes, and food consumption. Collect blood and urine samples at designated time points for hematology, clinical chemistry, and urinalysis. Perform ophthalmology and electrocardiography examinations at baseline and specified intervals.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, and collect organs for weight analysis and histopathological examination.
Protocol 2: General Protocol for this compound Efficacy Study in a Mouse Xenograft Model
Note: This is a generalized protocol as specific details for this compound have not been publicly disclosed. Researchers should optimize parameters such as cell line, animal strain, and dosing based on their specific experimental goals.
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
This compound
-
Appropriate vehicle for intravenous administration
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Standard laboratory equipment for cell culture, animal handling, and intravenous injection.
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Dose Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administration: Administer this compound intravenously according to the planned dosing schedule (e.g., once daily, three times a week). The control group should receive vehicle only.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice weekly). Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action designed to overcome common resistance pathways. While detailed preclinical efficacy data in animal cancer models remain largely proprietary, the available information from toxicology studies provides a solid foundation for designing and conducting further in vivo research. The protocols outlined in this document offer a starting point for researchers investigating the therapeutic potential of this compound in various cancer models.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could this compound Be the Game-Changing Cancer Treatment You've Never Heard Of? [celluvive.com]
- 3. Investor Relations | NuCana plc [ir.nucana.com]
- 4. NuCana to present abstract on this compound and PD-1 inhibition synergy at ESMO Congress. [ainvest.com]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Intracellular Concentration of NUC-7738 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), a nucleoside analog with known anti-cancer properties. The ProTide technology is designed to overcome the limitations of the parent compound, such as rapid degradation by adenosine deaminase (ADA) and inefficient intracellular phosphorylation. This compound is engineered to effectively deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.[1][2][3] Accurate measurement of the intracellular concentrations of this compound and its key metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action, thereby guiding its clinical development.
This document provides detailed protocols for the extraction and quantification of this compound and its intracellular metabolites—3'-deoxyadenosine monophosphate (3'-dAMP), 3'-deoxyadenosine diphosphate (3'-dADP), and the active triphosphate form, 3'-dATP—from biological samples such as cancer cell lines and peripheral blood mononuclear cells (PBMCs).
Metabolic Pathway of this compound
This compound is designed for efficient cellular uptake and intracellular activation. Once inside the cell, it undergoes a series of enzymatic conversions to yield its active form.
References
Application Notes and Protocols for Assessing the Apoptotic Effects of NUC-7738
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2] Developed to overcome the limitations of cordycepin, such as rapid degradation and poor cellular uptake, this compound demonstrates significantly greater potency in killing cancer cells.[2] It is designed to bypass key cancer resistance mechanisms by efficiently delivering the active anti-cancer metabolite, 3'-dATP, into tumor cells.[3] This document provides detailed protocols and application notes for assessing the apoptotic effects of this compound in cancer cell lines, a crucial step in preclinical evaluation. The primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the activation of apoptotic pathways and inhibition of cell survival signals like the NF-κB pathway.[1][3][4]
Mechanism of Action: this compound Induced Apoptosis
This compound is a phosphoramidate ProTide designed to be readily taken up by cancer cells.[1][5] Intracellularly, the phosphoramidate moiety is cleaved by the enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][6] This pre-activated metabolite is then further phosphorylated to the active triphosphate form, 3'-dATP.[3] The accumulation of 3'-dATP within the cell disrupts DNA and RNA synthesis and activates apoptotic pathways, leading to cell death.[3] Key events in this compound-induced apoptosis include the attenuation of the NF-κB cell survival pathway, stabilization of p53, activation of caspases, and cleavage of essential cellular proteins like Poly (ADP-ribose) polymerase (PARP).[1][3][7]
Caption: this compound mechanism of action leading to apoptosis.
Data Presentation: Quantitative Assessment of Apoptosis
The following tables summarize representative quantitative data on the cytotoxic and apoptotic effects of this compound in various cancer cell lines. This data is compiled from in vitro studies and should be used as a reference for expected outcomes.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Parent Compound (3'-dA) IC50 (µM) | Reference |
|---|---|---|---|---|
| Tera-1 | Teratocarcinoma | <10 | >40x higher than this compound | [1] |
| HAP1 | Leukemia-derived | ~5 | Not specified | [3] |
| Gastric Cancer Cells | Gastric | <10 | Not specified | [1] |
| Cervical Cancer Cells | Cervical | <10 | Not specified | [1] |
| Renal Cancer Cells | Renal | <10 | Not specified | [1] |
| Melanoma Cells | Melanoma | <10 | Not specified | [1] |
| Ovarian Cancer Cells | Ovarian | <10 | Not specified |[1] |
Table 2: Apoptotic Markers Following this compound Treatment
| Assay | Cell Line | Treatment | Observation | Reference |
|---|---|---|---|---|
| Annexin V/PI Staining | Tera-1 | 24h with this compound | Increase in early and late apoptotic cells | [1] |
| Western Blot | Gastric, Cervical | 24h with this compound (50-100 µM) | Increased cleaved PARP-1 | [1] |
| Western Blot | Esophageal Cancer | Not specified | Increased p53 stability | [7] |
| Immunofluorescence | Renal Cell Carcinoma | 24h with this compound | Increased cleaved caspase-3 | [3] |
| Western Blot | Various Cancer Cells | Not specified | Increased cleaved caspase-3 |[8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V and PI apoptosis assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD Staining Solution[9]
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at a density that will not exceed confluency at the end of the experiment. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).[10]
-
Harvesting: Harvest cells, including the media, which may contain detached apoptotic cells. For adherent cells, use trypsin and neutralize with media containing serum. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[9]
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[11]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane, apply ECL substrate, and visualize bands using an imaging system.[10]
Key Markers to Analyze:
-
PARP Cleavage: A hallmark of caspase-mediated apoptosis is the cleavage of PARP-1 (116 kDa) into an 89 kDa fragment.[12] Detection of this fragment is a strong indicator of apoptosis.[13]
-
Caspase-3 Activation: Look for the cleavage of pro-caspase-3 (32 kDa) into its active subunits (p17 and p12).[13]
-
Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio suggests the involvement of the intrinsic apoptotic pathway.[10]
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of executioner caspases like caspase-3/7.
Materials:
-
Caspase-3/7 Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[14][15]
-
Microplate reader
Procedure:
-
Sample Preparation: Induce apoptosis with this compound. Lyse 1-5 x 10^6 cells in chilled Cell Lysis Buffer. Centrifuge and collect the supernatant containing the cytosolic extract.[15]
-
Assay Reaction:
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm (colorimetric) or fluorescence at Ex/Em = 380/420-460 nm (fluorometric).[14][15]
Data Analysis: The fold increase in caspase activity can be determined by comparing the readings from this compound-treated samples to the untreated control.[15]
TUNEL (TdT dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]
Caption: General workflow for the TUNEL assay.
Materials:
-
TUNEL Assay Kit (fluorescent or colorimetric)
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)[16]
-
TdT Reaction Mix
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare cells on coverslips or tissue sections on slides.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde for 15 minutes, followed by permeabilization to allow the TdT enzyme to enter the nucleus.[16][17]
-
TUNEL Reaction:
-
(Optional) Incubate with an equilibration buffer.
-
Add the TdT reaction mix, which contains the TdT enzyme and labeled dUTPs.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[16]
-
-
Detection: Wash the samples and visualize the labeled DNA breaks using a fluorescence microscope. Nuclei of apoptotic cells will be brightly stained.
-
Controls: It is critical to include a positive control (treating a sample with DNase I to induce DNA breaks in all cells) and a negative control (omitting the TdT enzyme from the reaction mix).[16]
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the apoptotic effects of this compound. A multi-assay approach, including the evaluation of membrane integrity (Annexin V/PI), protein cleavage (Western Blot), enzyme activity (Caspase assays), and DNA fragmentation (TUNEL), is recommended for a thorough characterization of this compound's pro-apoptotic mechanism. These techniques are essential for advancing our understanding of this promising anti-cancer agent and its clinical development.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. nucana.com [nucana.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NUC7738 Induces Apoptosis Through Modulating Stability of P53 in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for NUC-7738 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analog with known anti-cancer properties. The ProTide technology is designed to overcome key resistance mechanisms associated with traditional nucleoside analogs, such as transport into cancer cells, activation, and breakdown. This compound is engineered to deliver the active anti-cancer metabolite, 3'-dATP, directly into tumor cells, leading to a more potent and targeted therapeutic effect.[1][2] These application notes provide an overview of the mechanism of action of this compound and detail its use in combination with other chemotherapy agents, supported by preclinical and clinical data. Detailed protocols for key experimental assays are also provided to guide further research and development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action:
-
Bypassing Resistance Mechanisms: As a ProTide, this compound is designed to bypass the resistance mechanisms that limit the efficacy of its parent compound, cordycepin. This includes bypassing nucleoside transporters for cellular uptake and resistance to degradation by adenosine deaminase (ADA).[1][2]
-
Disruption of RNA Polyadenylation: Once inside the cancer cell, this compound is converted to its active triphosphate form, 3'-dATP. This active metabolite acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation. This process profoundly impacts gene expression in cancer cells.[3][4]
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a critical pathway involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can promote apoptosis in cancer cells.[5][6]
-
Modulation of the Tumor Microenvironment (TME): By altering gene expression and inducing apoptosis, this compound can modulate the TME, potentially increasing the efficacy of immunotherapies.[3]
This compound in Combination Therapy
The unique mechanism of action of this compound makes it a promising candidate for combination therapy with other anti-cancer agents. The rationale for combination therapy is to target multiple pathways simultaneously, overcome drug resistance, and enhance therapeutic efficacy.
Combination with Platinum-Based Chemotherapy (Cisplatin)
Preclinical studies have demonstrated the synergistic effects of this compound in combination with cisplatin in esophageal cancer. This combination has been shown to enhance anti-cancer effects both in vitro and in vivo.
Preclinical Data
| Cell Line | Combination Agent | Observed Effect |
| Esophageal Cancer Cells | Cisplatin | Enhanced anti-cancer effects in vitro and in vivo |
Combination with Immunotherapy (Pembrolizumab)
Clinical data from the Phase I/II NuTide:701 study has shown encouraging results for the combination of this compound with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors, particularly in PD-1 inhibitor-resistant melanoma.[7][8][9]
Clinical Data (NuTide:701 Study)
| Indication | Combination Agent | Key Findings |
| PD-1 Inhibitor-Resistant Melanoma | Pembrolizumab | Disease control rate of 75% (9 out of 12 patients)[2][8] |
| One patient with a 55% reduction in tumor volume[2][8] | ||
| Median progression-free survival of over five months[8][10] | ||
| Favorable safety profile[8][10] |
Preclinical Data in Patient-Derived Organoids (PDOs)
Co-culture experiments using PDOs from renal cell carcinoma (RCC) patients with autologous tumor-infiltrating lymphocytes (TILs) have shown that this compound enhances the effectiveness of PD-1 inhibitors, resulting in increased tumor cell killing.[11][12]
| Cancer Type | Combination Agent | Model System | Observed Effect |
| Renal Cell Carcinoma | PD-1 Inhibitor | Patient-Derived Organoids with TILs | Enhanced tumor cell killing[12] |
Potential Combinations with Other Chemotherapy Agents
While specific preclinical data for combinations with doxorubicin, paclitaxel, and gemcitabine are not yet widely published, the mechanism of action of this compound suggests potential for synergistic effects. Further research is warranted to explore these combinations. The protocols provided in this document can be adapted to evaluate the efficacy of this compound in combination with these and other chemotherapy agents.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches to studying this compound in combination therapy, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT/Resazurin)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapy agents on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent of interest (e.g., cisplatin, doxorubicin, paclitaxel, gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
DMSO
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT/Resazurin Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with other chemotherapy agents.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis for NF-κB Pathway and Apoptosis Markers
Objective: To investigate the effect of this compound combination therapy on the NF-κB signaling pathway and key apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation status in response to the combination treatment.
Protocol 4: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with other chemotherapy agents in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size and then randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound combination).
-
Treatment: Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
This compound represents a promising new approach to cancer therapy, with a unique mechanism of action that makes it an ideal candidate for combination with other anti-cancer agents. The preclinical and clinical data to date, particularly in combination with pembrolizumab, are encouraging. The protocols provided herein offer a framework for the further investigation of this compound in combination with a broad range of chemotherapeutic and immunotherapeutic agents to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NuCana plc Reports Encouraging Clinical Data for this compound and NUC-3373, Highlights Financial Position and Future Milestones [barchart.com]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. nucana.com [nucana.com]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 8. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 9. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
- 10. Real-World Outcomes of Pembrolizumab in Advanced Melanoma by Age and Sex: A National Population-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NuCana to present abstract on this compound and PD-1 inhibition synergy at ESMO Congress. [ainvest.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: NUC-7738 for Overcoming Resistance to Nucleoside Analogues
Introduction
Nucleoside analogues are a cornerstone of chemotherapy, but their efficacy is often limited by cancer cell resistance mechanisms.[1][2] NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with potent anti-cancer properties.[1] The clinical development of cordycepin has been hindered by several key resistance mechanisms, including rapid degradation by adenosine deaminase (ADA), poor cellular uptake requiring the human equilibrative nucleoside transporter 1 (hENT1), and a reliance on adenosine kinase (ADK) for the initial, rate-limiting phosphorylation step.[1][3]
This compound is designed using ProTide technology to bypass these limitations.[4] A protective phosphoramidate moiety masks the active monophosphate, allowing the molecule to enter cells independently of nucleoside transporters and protecting it from degradation by ADA.[1] Once inside the cell, the ProTide cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP.[1][2] This bypasses the need for the initial phosphorylation by ADK. Subsequently, 3'-dAMP is converted to the active triphosphate, 3'-dATP, which induces cancer cell death by inhibiting RNA polyadenylation and promoting apoptosis.[1][3]
These application notes provide protocols to study how this compound overcomes these resistance mechanisms, making it a valuable tool for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and 3'-deoxyadenosine (3'-dA)
The cytotoxic activity of this compound is significantly higher than its parent compound, 3'-dA, across a range of cancer cell lines.[1][4] This increased potency is attributed to its ability to bypass the key resistance mechanisms that limit 3'-dA's efficacy.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| HAP1 | Haploid Human Cell Line | 11.2 | 41.5 | ~3.7x |
| AGS | Gastric Adenocarcinoma | 20.3 | 243.3 | ~12.0x |
| CAKI-1 | Renal Cell Carcinoma | 21.3 | 148.5 | ~7.0x |
| Tera-1 | Teratocarcinoma | 2.5 | 104.5 | ~41.8x |
| A498 | Renal Cell Carcinoma | 20.8 | 158.5 | ~7.6x |
| OVCAR-3 | Ovarian Adenocarcinoma | 16.5 | 132.5 | ~8.0x |
Data summarized from Schwenzer et al., Clinical Cancer Research, 2021. IC50 values were determined after 48 hours of treatment.[1]
Table 2: Effect of Enzyme and Transporter Inhibitors on Drug Potency
To confirm that this compound bypasses canonical nucleoside analogue resistance pathways, HAP1 cells were treated with this compound or 3'-dA in the presence of specific inhibitors for ADA, hENT1, and ADK. The results demonstrate that the activity of 3'-dA is dependent on these proteins, while this compound's potency is largely unaffected.[1]
| Inhibitor | Target | Effect on this compound IC50 (Fold Change) | Effect on 3'-dA IC50 (Fold Change) |
| EHNA | Adenosine Deaminase (ADA) | ~1.0 (No change) | ~0.2 (Increased Potency) |
| NBTI | hENT1 Transporter | ~1.0 (No change) | >10 (Decreased Potency) |
| A134974 | Adenosine Kinase (ADK) | ~1.0 (No change) | >10 (Decreased Potency) |
Data summarized from Schwenzer et al., Clinical Cancer Research, 2021. A fold change >1 indicates decreased potency (resistance), while <1 indicates increased potency.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Resistance pathways limiting 3'-deoxyadenosine (3'-dA) activity.
Caption: this compound mechanism for bypassing resistance pathways.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and 3'-dA for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.1 µM to 200 µM.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[1]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with this compound at relevant concentrations (e.g., IC50 and IC90) for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization and combine them with the cells from the supernatant to ensure all apoptotic cells are collected.[5]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot for Cleaved PARP-1 and NF-κB p65
This protocol assesses apoptosis by detecting the cleavage of PARP-1 and evaluates the effect of this compound on the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP-1, anti-total PARP-1, anti-NF-κB p65, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytosolic marker])
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure: A. Cleaved PARP-1 Detection
-
Cell Lysis: Treat cells with this compound for 24 hours.[1] Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against cleaved PARP-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL reagent.[1] Use GAPDH as a loading control.
B. NF-κB p65 Nuclear Translocation
-
Cell Treatment: Treat cells with this compound for 6 hours.[1]
-
Cellular Fractionation: Separate the cytosolic and nuclear fractions using a Nuclear Extraction Kit according to the manufacturer's instructions.[1]
-
Western Blot: Perform Western blotting as described above on both the cytosolic and nuclear fractions.
-
Analysis: Probe separate blots with antibodies for NF-κB p65, Lamin B1 (to confirm nuclear fraction purity), and GAPDH (to confirm cytosolic fraction purity). A decrease in nuclear p65 indicates inhibition of translocation.[1]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols: NUC-7738 as a Tool to Investigate the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] Developed to overcome the clinical limitations of cordycepin, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake, this compound demonstrates enhanced potency and a more favorable pharmacokinetic profile.[1][3][4] Mechanistically, this compound enters cells and is intracellularly converted by histidine triad nucleotide-binding protein 1 (HINT1) into 3'-deoxyadenosine monophosphate (3'-dAMP), which is subsequently phosphorylated to the active triphosphate metabolite, 3'-dATP.[1][5] This active form, 3'-dATP, has been shown to be an effective anti-cancer agent that promotes apoptosis and notably attenuates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6]
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[7][8] In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. This compound has been shown to inhibit this pathway by preventing the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex.[1][9] This makes this compound a valuable tool for researchers investigating the role of the NF-κB pathway in cancer and other diseases. These application notes provide an overview of the mechanism of this compound and detailed protocols for its use in studying NF-κB signaling.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| HAP1 | Near-haploid human cell line | ~5 |
| AGS | Gastric Adenocarcinoma | ~2 |
| CAKI-1 | Renal Cell Carcinoma | ~8 |
| 786-O | Renal Cell Carcinoma | 13 |
| UM-RC-2 | Renal Cell Carcinoma | 4 |
| A375 | Melanoma | ~4 |
| OVCAR-3 | Ovarian Carcinoma | ~6 |
Data summarized from a study by Jarman et al., Clinical Cancer Research, 2021.[1]
Signaling Pathway and Experimental Workflow Diagrams
Herein are diagrams illustrating the NF-κB signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for investigating the effects of this compound on the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB pathway.
Protocol 1: NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment with this compound.
Materials:
-
THP-1 (or other suitable) cells stably transfected with an NF-κB reporter construct (e.g., SEAP or luciferase).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
NF-κB stimulus (e.g., Lipopolysaccharide (LPS) or TNFα).
-
Assay buffer and substrate for the reporter protein (e.g., QuantiBlue for SEAP or Luciferase Assay System).
-
96-well cell culture plates.
-
Plate reader (colorimetric or luminometric).
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 1-2 hours.
-
Stimulation: Prepare the NF-κB stimulus (e.g., LPS at 1 µg/mL). Add 20 µL of the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP assay, this typically involves transferring a small aliquot of the culture supernatant to a new plate and adding the detection reagent.[1][9]
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the NF-κB activity in the this compound treated wells to the stimulated control wells (LPS/TNFα alone). Plot the normalized activity against the concentration of this compound.
Protocol 2: Cellular Fractionation and Western Blot for p65 Nuclear Translocation
This protocol determines the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cancer cell line of interest (e.g., THP-1).
-
This compound.
-
LPS or TNFα.
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p65 (RelA), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells in 6-well plates or 10 cm dishes until they reach 70-80% confluency. Treat the cells with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS and harvest them. Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol. This will yield separate cytoplasmic and nuclear protein lysates.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-p65 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Re-probe the blot with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively. Compare the intensity of the p65 band in the nuclear fraction of treated cells to that of control cells. A decrease in the nuclear p65 band in this compound-treated cells indicates inhibition of nuclear translocation.[1][9]
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This method provides a visual confirmation of the subcellular localization of p65.
Materials:
-
Renal cancer cell lines (e.g., 786-O, UM-RC-2) or other adherent cells.
-
Glass coverslips or chamber slides.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-p65 (RelA).
-
Fluorescently-labeled secondary antibody.
-
DAPI nuclear stain.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for 24 hours.[1]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In control cells, p65 may show nuclear localization, especially upon stimulation. In this compound-treated cells, p65 should be predominantly localized in the cytoplasm.[1]
Conclusion
This compound is a potent derivative of cordycepin that effectively inhibits the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit. Its enhanced stability and cellular uptake make it a superior tool for studying the roles of NF-κB in various cellular processes, particularly in the context of cancer research and drug development. The protocols provided herein offer robust methods for characterizing the inhibitory effects of this compound on NF-κB activity.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. nucana.com [nucana.com]
Experimental Design for NUC-7738 In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). The protocols outlined below are intended to serve as a foundational framework, which can be adapted to specific research questions and tumor models.
Introduction
This compound is an innovative anti-cancer agent designed to overcome the limitations of its parent compound, cordycepin.[1] As a ProTide, this compound is engineered for efficient intracellular delivery and conversion to its active triphosphate form, 3'-dATP.[2] This active metabolite induces cancer cell death by disrupting RNA polyadenylation and inhibiting key survival pathways, including the NF-κB signaling cascade.[3][4] Preclinical and clinical data suggest that this compound has the potential to treat a range of solid tumors.[5][6] Robust in vivo studies are critical to further delineate its therapeutic potential and inform clinical development.
Data Presentation
Table 1: In Vivo Efficacy of Cordycepin in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Control | 1500 ± 250 | 1.5 ± 0.3 |
| Cordycepin | 500 ± 150 | 0.5 ± 0.1 |
Note: This table summarizes representative data from a study using the parent compound, cordycepin, in an MDA-MB-231 xenograft model.[3][7] Similar or enhanced efficacy is anticipated with this compound due to its improved pharmacokinetic properties.
Table 2: Proposed Dosing Regimen for this compound in a Mouse Xenograft Model
| Compound | Dose (mg/kg) | Route of Administration | Dosing Schedule |
| Vehicle Control | N/A | Intravenous (IV) | Once daily for 5 days/week |
| This compound | 5-20 | Intravenous (IV) | Once daily for 5 days/week |
Note: The proposed dosing regimen is based on preclinical studies of cordycepin and the established safety profile of this compound in early clinical trials.[6][8] Dose-ranging studies are recommended to determine the optimal therapeutic window for each specific tumor model.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell survival and proliferation.
Figure 1. This compound signaling pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound or vehicle control intravenously according to the predetermined dosing schedule (see Table 2).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors, weigh them, and collect samples for pharmacodynamic analysis (see Protocol 2).
Protocol 2: Pharmacodynamic Analysis of NF-κB Inhibition
This protocol details the assessment of NF-κB pathway inhibition in tumor tissues collected from the in vivo efficacy study.
Materials:
-
Tumor tissue samples
-
Protein extraction buffer
-
Phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Immunohistochemistry (IHC) staining kit
Procedure:
-
Protein Extraction: Homogenize tumor tissue in protein extraction buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Prepare 5 µm sections and perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against phospho-p65.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the slides under a microscope to assess the levels and localization of phospho-p65.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo study of this compound.
Figure 2. Experimental workflow for in vivo this compound efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Xenograft Models of Solid Tumor - Creative Animodel [creative-animodel.com]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Cordycepin Inhibits Growth and Metastasis Formation of MDA-MB-231 Xenografts in Nude Mice by Modulating the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: NUC-7738 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-7738 in vitro. The information is designed to address potential challenges, with a focus on overcoming solubility issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the limitations of the parent compound, such as poor cellular uptake and rapid degradation.[1][2][3] this compound is cleaved intracellularly by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This active form is then further phosphorylated to the triphosphate form, which can disrupt RNA polyadenylation and induce apoptosis in cancer cells, partly through effects on the NF-κB pathway.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro cell culture experiments, it is recommended to prepare stock solutions of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3]
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: this compound is soluble in DMSO up to a concentration of 100 mg/mL, which is equivalent to 175.90 mM.[3] It is advisable to use ultrasonic treatment to ensure complete dissolution.[3]
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?
A4: Precipitation of this compound in aqueous cell culture media is a common issue for hydrophobic compounds, even with a ProTide modification. This "crashing out" can be caused by several factors, including the final concentration exceeding the aqueous solubility limit, a rapid change in solvent polarity, or the use of cold media. To prevent this, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in pre-warmed (37°C) cell culture medium. Adding the diluted stock solution dropwise while gently agitating the medium can also help.
Troubleshooting Guide: Overcoming this compound Precipitation in Cell Culture
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration of this compound is too high for the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid dilution of the DMSO stock in the aqueous medium. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing the medium. | |
| The cell culture medium is cold. | Always use pre-warmed (37°C) cell culture medium for dilutions. | |
| Precipitation Over Time | Evaporation of the medium in long-term cultures, leading to increased compound concentration. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature fluctuations from removing the culture vessels from the incubator. | Minimize the time that culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observations. | |
| Instability of the compound in the aqueous medium. | While this compound is designed for increased stability, long-term experiments may still be affected. Consider refreshing the medium with a freshly prepared this compound solution at regular intervals. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of up to 100 mg/mL (175.90 mM).[3]
-
Vortex the solution thoroughly.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium, sterile tubes.
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
When adding the this compound solution to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and even mixing.
-
Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 175.90 mM | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can reduce solubility.[3] |
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | Near-haploid human cell line | Not specified, but used for initial characterization |
| AGS | Gastric Adenocarcinoma | Not specified |
| CAKI-1 | Renal Cell Carcinoma | Not specified |
| NCI-786 | Renal Cell Carcinoma | Not specified |
| A498 | Renal Cell Carcinoma | Not specified |
| UO-31 | Renal Cell Carcinoma | Not specified |
| Tera-1 | Teratocarcinoma | >40-fold more sensitive than parent compound |
Note: Specific IC50 values were not provided in the searched articles, but the cell lines listed were used in the in vitro evaluation of this compound.[1]
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
Technical Support Center: Optimizing NUC-7738 Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the limitations of 3'-deoxyadenosine, which include rapid degradation by the enzyme adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation.[1][2][4][5] this compound's phosphoramidate moiety protects the molecule from degradation, allowing for more efficient delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells.[1][6] Once inside the cell, the ProTide is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the activated nucleoside.[2][4] The active 3'-dATP disrupts RNA polyadenylation and induces apoptosis.[1][7]
Q2: What are the key advantages of this compound over its parent compound, 3'-deoxyadenosine?
This compound offers several advantages:
-
Overcomes Resistance: It is designed to bypass key resistance mechanisms that limit the efficacy of 3'-deoxyadenosine.[2][3][4]
-
ADA Resistance: The ProTide modification protects this compound from rapid degradation by adenosine deaminase (ADA).[1]
-
Improved Cellular Uptake: Its activity is independent of the human equilibrative nucleoside transporter (hENT1).[1]
-
Activation Independence: It does not rely on adenosine kinase for its activation.[1]
-
Increased Potency: In vitro studies have shown this compound to be significantly more potent at killing cancer cells than 3'-deoxyadenosine.[3]
Q3: Can I use mouse or rat models for in vivo studies with this compound?
It is strongly advised not to use mouse or rat models for assessing the toxicity and toxicokinetics of this compound. The phosphoramidate moiety of this compound is rapidly degraded by species-specific serum esterases present in rodents, leading to a very short half-life (less than 2 minutes in rats).[4] This instability makes it difficult to achieve and maintain therapeutic concentrations of the drug, rendering these models unsuitable for reliable efficacy and safety studies.[4]
Q4: Which animal models are recommended for preclinical studies of this compound?
Preclinical toxicology studies for this compound have been conducted in beagle dogs.[4] For efficacy studies, researchers should consider models where the ProTide moiety is more stable. If using patient-derived xenograft (PDX) models, it is crucial to select an appropriate host strain that does not rapidly metabolize the compound. Humanized mouse models, where the mouse immune system is replaced with human components, could be considered for immuno-oncology studies, but the stability of this compound in the mouse circulatory system remains a critical consideration.[8]
Q5: What administration routes have been used for this compound?
In the ongoing Phase I/II clinical trials, this compound is administered via intravenous (IV) infusion.[9] For preclinical studies in appropriate animal models, IV administration would be the most clinically relevant route.
Troubleshooting Guide
Issue 1: High variability in tumor response in my in vivo model.
-
Possible Cause: Inappropriate animal model selection. As highlighted, rodent models exhibit rapid degradation of this compound, which can lead to inconsistent drug exposure and variable efficacy.
-
Recommendation:
-
Verify the stability of this compound in the serum of your chosen animal model before initiating large-scale efficacy studies.
-
Consider using a more suitable model, such as the beagle dog, if feasible for your research question, or explore custom models with reduced serum esterase activity.
-
Issue 2: Lack of correlation between in vitro IC50 and in vivo efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties in the chosen in vivo model. The high in vitro potency of this compound may not translate to in vivo efficacy if the drug is rapidly cleared or does not reach the tumor at sufficient concentrations.
-
Recommendation 1: Conduct pharmacokinetic (PK) studies in your chosen model to determine the half-life, clearance, and tumor distribution of this compound. This will help in designing an appropriate dosing regimen.
-
Possible Cause 2: The tumor microenvironment in vivo can influence drug response. Factors such as stromal interactions and hypoxia, which are not fully recapitulated in 2D cell culture, can affect drug efficacy.
-
Recommendation 2: Consider using more complex in vitro models, such as 3D spheroids or organoids, for initial screening to better predict in vivo responses.[10] Patient-derived organoids (PDOs) have been used to study the effects of this compound.[7]
Issue 3: Difficulty in establishing a therapeutic window (observing efficacy without significant toxicity).
-
Possible Cause: The dosing regimen (dose and schedule) may not be optimized for your specific cancer model.
-
Recommendation:
-
Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in your chosen animal model.
-
Evaluate different dosing schedules (e.g., weekly vs. fortnightly, as in the clinical trials) to optimize the balance between anti-tumor activity and toxicity.[9]
-
Monitor animals closely for clinical signs of toxicity and include regular body weight measurements and blood counts.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Z138 | Mantle Cell Lymphoma | 12.15 |
| HEL92.1.7 | Erythroleukemia | 68.9 |
| HAP1 | Haploid Leukemia-derived | Not specified, but shown to be effective |
| Gastric Cancer Cells | Gastric Cancer | Not specified, but shown to be effective |
| Cervical Cancer Cells | Cervical Cancer | Not specified, but shown to be effective |
| Renal Cancer Cells | Renal Cancer | Not specified, but shown to be effective |
| Melanoma Cells | Melanoma | Not specified, but shown to be effective |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified, but shown to be effective |
| Note: This table presents a summary of in vitro data. Direct translation of these concentrations to in vivo dosages is not recommended. In vivo efficacy is highly dependent on the pharmacokinetic properties of this compound in the chosen animal model.[1][6] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of this compound
-
Animal Model Selection: Based on the known limitations, select a non-rodent model or a specialized rodent model with demonstrated stability of this compound in serum.
-
Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments into the selected animal model. For subcutaneous models, inject cells into the flank. For orthotopic models, implant cells into the relevant organ.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing Preparation: Reconstitute this compound in a sterile, appropriate vehicle for intravenous administration.
-
Drug Administration: Administer this compound or vehicle control via intravenous injection according to the predetermined dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups. Perform statistical analysis to determine significance.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 8. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
Managing off-target effects of NUC-7738 in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NUC-7738 in their experiments and navigating potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (3'-dA or cordycepin)?
A1: this compound is a ProTide phosphoramidate prodrug of 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2][3] The ProTide technology modifies 3'-dA to overcome its key limitations: rapid degradation by the enzyme adenosine deaminase (ADA), poor uptake into cells, and reliance on adenosine kinase for activation.[1][4] this compound is designed to be stable in plasma, enter cells more efficiently, and be converted intracellularly to the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][5] This active form, 3'-dATP, disrupts RNA polyadenylation and inhibits DNA and RNA synthesis, leading to cancer cell death.[5]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the intracellular delivery of 3'-deoxyadenosine monophosphate (3'-dAMP), which is then phosphorylated to the active triphosphate form, 3'-dATP.[1] 3'-dATP acts as a chain terminator during RNA synthesis and disrupts RNA polyadenylation, leading to a downstream cascade of effects including the downregulation of signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway, and the induction of apoptosis.[1][6]
Q3: I am observing different levels of cytotoxicity with this compound in different cancer cell lines. Is this expected?
A3: Yes, it is expected to observe varying IC50 values for this compound across different cancer cell lines. The sensitivity of a cell line to this compound can be influenced by a variety of factors, including the expression levels of the enzyme histidine triad nucleotide-binding protein 1 (HINT1), which is involved in the intracellular activation of this compound, as well as the intrinsic biology of the cancer cells, such as their reliance on pathways that are inhibited by this compound.[1] For your reference, a table of IC50 values in various cell lines is provided in the "Data Tables" section below.
Q4: Can I use standard rodent models for in vivo studies with this compound?
A4: Caution is advised when using standard rodent models. This compound is unstable in rat and mouse serum due to species-specific serum esterases that rapidly degrade the phosphoramidate moiety.[1] This can lead to misleading results regarding the efficacy and pharmacokinetics of the compound. Preclinical toxicity and toxicokinetic studies have been successfully conducted in beagle dogs, where the compound is more stable.[7] For researchers without access to such models, alternative approaches like patient-derived organoids or co-culture systems may provide valuable insights into the in vivo-like activity of this compound.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in our cancer cell line.
-
Possible Cause 1: Cell Line Sensitivity. As mentioned in the FAQs, cell lines exhibit differential sensitivity to this compound. Refer to the IC50 data table below to see if your cell line is known to be less sensitive.
-
Troubleshooting 1:
-
Confirm IC50: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and compare it to published data.
-
Positive Control: Include a cell line known to be sensitive to this compound (e.g., Tera-1) as a positive control in your experiments.[1]
-
Investigate HINT1 Expression: If you consistently observe low sensitivity, you may consider assessing the expression of HINT1 in your cell line, as it is involved in this compound activation.[1]
-
-
Possible Cause 2: Compound Stability and Handling. this compound is a chemical compound that may degrade if not stored or handled properly.
-
Troubleshooting 2:
-
Storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C.
-
Solvent: Use an appropriate solvent for reconstitution as recommended by the supplier.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation of the compound in solution.
-
Problem 2: Difficulty in detecting apoptosis induction after this compound treatment.
-
Possible Cause 1: Sub-optimal Time Point or Concentration. The induction of apoptosis is both time- and concentration-dependent.
-
Troubleshooting 1:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis in your cell line.
-
Dose-Response: Use a range of concentrations around the predetermined IC50 value to ensure you are in the effective range for inducing apoptosis.
-
Apoptosis Marker: Use a sensitive and early marker of apoptosis, such as cleaved PARP, which has been shown to be induced by this compound.[1]
-
-
Possible Cause 2: Insensitive Apoptosis Assay. Different apoptosis assays have varying levels of sensitivity.
-
Troubleshooting 2:
-
Western Blot for Cleaved PARP: This is a reliable method to detect apoptosis induced by this compound.[1] A detailed protocol is provided below.
-
Annexin V/PI Staining: This flow cytometry-based assay can quantify early and late apoptotic cells.
-
Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.
-
Data Tables
Table 1: In Vitro Cytotoxicity (IC50) of this compound and 3'-deoxyadenosine (3'-dA)
| Cell Line | Cancer Type | This compound IC50 (μM) | 3'-dA IC50 (μM) | Fold Difference (3'-dA / this compound) |
| Tera-1 | Teratocarcinoma | 0.4 | 17.1 | 42.8 |
| AGS | Gastric Adenocarcinoma | 1.8 | 10.9 | 6.1 |
| NCI-H522 | Non-Small Cell Lung | 2.1 | 15.8 | 7.5 |
| A498 | Renal Cell Carcinoma | 3.5 | 25.4 | 7.3 |
| 786-O | Renal Cell Carcinoma | 4.2 | 33.1 | 7.9 |
| UO-31 | Renal Cell Carcinoma | 4.8 | 42.5 | 8.9 |
| CAKI-1 | Renal Cell Carcinoma | 5.1 | 45.6 | 8.9 |
| SK-MEL-28 | Melanoma | 2.9 | 22.3 | 7.7 |
| SK-MEL-5 | Melanoma | 3.6 | 28.9 | 8.0 |
| OVCAR-3 | Ovarian Carcinoma | 2.5 | 19.8 | 7.9 |
| OVCAR-4 | Ovarian Carcinoma | 3.1 | 24.7 | 8.0 |
Data summarized from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[1]
Experimental Protocols
1. Cell Viability (IC50) Determination using MTT Assay
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for Cleaved PARP
This protocol describes the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a marker of apoptosis.
-
Materials:
-
Cancer cells treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody. The uncleaved PARP will appear as a band at ~116 kDa, and the cleaved fragment will be at ~89 kDa.[8][9]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low cytotoxicity.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting resistance to NUC-7738 in cell lines
Welcome to the technical support center for NUC-7738. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results, particularly the emergence of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphoramidate ProTide, a type of prodrug, of the nucleoside analog 3'-deoxyadenosine (3'-dA).[1][2][3][4] Its design allows it to overcome common resistance mechanisms that limit the efficacy of conventional nucleoside analogs.[1][2][3][4][5][6][7] Unlike its parent compound 3'-dA, this compound can readily enter cells without relying on nucleoside transporters.[8][9] Once inside the cell, the phosphoramidate group is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1) to release the activated monophosphate form, 3'-dAMP.[1][2][5][7] This is subsequently converted to the active triphosphate metabolite, 3'-dATP, which induces apoptosis (cell death) and inhibits the NF-κB signaling pathway.[1][5][7][9]
Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While this compound is designed to bypass resistance mechanisms associated with its parent compound (e.g., poor uptake, deactivation by adenosine deaminase), acquired resistance to this compound itself can occur.[1][8] The primary anticipated mechanism of resistance is related to its unique activation step. Since this compound requires the enzyme HINT1 for its activation, a reduction or loss of HINT1 expression or function is a likely cause of resistance.[1][2][5][7]
Potential mechanisms include:
-
Loss or downregulation of HINT1: This is the most probable cause, as HINT1 is essential for cleaving the ProTide to release the active drug.
-
Alterations in downstream apoptotic pathways: Mutations or expression changes in proteins involved in the apoptosis cascade (e.g., Bcl-2 family, caspases) could make cells less susceptible to the proapoptotic effects of 3'-dATP.
-
Changes in the NF-κB pathway: As this compound affects NF-κB signaling, adaptive changes in this pathway could potentially confer a survival advantage.[1][5]
Q3: How can I experimentally verify if HINT1 loss is the cause of resistance in my cell line?
To investigate the role of HINT1 in observed resistance, you should compare your resistant cell line to the parental (sensitive) cell line. A multi-level approach is recommended:
-
Protein Expression Analysis: Use Western blotting to compare HINT1 protein levels between the sensitive and resistant cell lines. A significant decrease or complete loss of the HINT1 protein band in the resistant line is a strong indicator of the resistance mechanism.
-
mRNA Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure HINT1 mRNA levels. This will help determine if the loss of protein is due to reduced gene transcription.
-
Genomic Sequencing: Sequence the HINT1 gene in the resistant cells to check for mutations that could lead to a non-functional protein.
Troubleshooting Guides
This section provides a logical workflow and detailed protocols to help you identify the cause of resistance to this compound in your cell line.
Workflow for Investigating this compound Resistance
The following diagram outlines a step-by-step process for troubleshooting resistance.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nucana.com [nucana.com]
How to improve the delivery of NUC-7738 to tumor cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
This compound is a novel ProTide derivative of the naturally occurring nucleoside analog 3'-deoxyadenosine (3'-dA), also known as cordycepin.[1][2] The ProTide technology is a key innovation designed to overcome the limitations of 3'-dA.[1][2] Specifically, 3'-dA suffers from poor bioavailability due to rapid breakdown in the bloodstream by the enzyme adenosine deaminase (ADA), inefficient uptake into cancer cells, and a dependency on the enzyme adenosine kinase for activation.[1][3] this compound is engineered to bypass these resistance mechanisms.[1][2][3]
Q2: What is the mechanism of action for this compound?
This compound is designed for efficient delivery into tumor cells. Its ProTide moiety increases lipophilicity, allowing it to enter cells passively, bypassing the need for nucleoside transporters like hENT1.[4][5] Once inside the cell, the protective phosphoramidate cap is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form of 3'-dA.[2][3][6] This is then further phosphorylated to the active anti-cancer metabolite, 3'-dATP, which induces apoptosis and has been shown to affect the NF-κB pathway.[2][6]
Q3: In which cancer types has this compound shown activity?
This compound has been evaluated in clinical trials for patients with advanced solid tumors that were resistant to conventional treatments.[1] Encouraging signs of anti-cancer activity have been observed in these trials.[1] Specifically, it is under development for solid tumors such as metastatic melanoma, lung adenocarcinoma, and renal cell carcinoma, as well as various lymphomas.[7][8]
Q4: What are the key advantages of using this compound in my research?
The primary advantage of this compound is its ability to overcome common cancer resistance mechanisms that affect its parent compound and other nucleoside analogs.[2][3][6] This leads to a significantly higher potency for killing cancer cells compared to 3'-deoxyadenosine.[1] Its design allows for a higher concentration of the active drug to be delivered into cancer cells.[2]
Q5: Is this compound being investigated in combination with other therapies?
Yes, this compound is being evaluated in combination with the PD-1 inhibitor pembrolizumab in patients with melanoma.[9][10][11] Preclinical data suggests that this compound may enhance the effectiveness of PD-1 inhibitors, leading to increased tumor cell killing.[7] This combination may be a promising option for cancers that have become resistant to anti-PD-1 therapy.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lower than expected cytotoxicity in a specific cancer cell line. | Low HINT1 Expression: The activation of this compound is dependent on the intracellular enzyme HINT1.[2][3][6] Cell lines with low HINT1 expression may not efficiently convert this compound to its active form. | 1. Quantify HINT1 Expression: Perform Western blot or qPCR to determine the expression level of HINT1 in your target cell line. 2. Use a HINT1-proficient cell line as a positive control. 3. Consider transfection to overexpress HINT1 to confirm if this restores sensitivity. |
| High variability in experimental replicates. | Drug Instability: Although more stable than its parent compound, improper storage or handling could lead to degradation. Cell Culture Inconsistency: Variations in cell density, passage number, or growth phase can affect drug sensitivity. | 1. Follow Storage Guidelines: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Use cells within a consistent passage number range, seed at a uniform density, and treat cells during the logarithmic growth phase. |
| Discrepancy between in vitro and in vivo results. | Tumor Microenvironment (TME): The in vivo TME can influence drug delivery and efficacy.[9] Pharmacokinetics (PK): The drug's PK profile in vivo may differ from the exposure in cell culture. | 1. Analyze the TME: Investigate factors in the TME that might impact this compound's activity. 2. Consider 3D Culture Models: Use spheroids or organoids, which can better mimic the in vivo environment. 3. Conduct PK Studies: Correlate tumor drug concentration with anti-tumor activity. |
| Unexpected off-target effects or toxicity. | High Concentration: Exceeding the optimal therapeutic window can lead to toxicity in non-target cells. Cell-specific Sensitivities: Some cell types may be inherently more sensitive to the effects of this compound. | 1. Perform Dose-Response Studies: Determine the IC50 value in your specific cell line to identify the optimal concentration range. 2. Use a Non-cancerous Cell Line as a Control: Assess the cytotoxic effect on normal cells to determine the therapeutic index. |
Data Presentation
Table 1: Comparative IC50 Values of this compound and 3'-deoxyadenosine (3'-dA)
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) |
| HAP1 | Chronic Myelogenous Leukemia | ~10 | >100 |
| AGS | Gastric Adenocarcinoma | ~5 | >100 |
| MKN45 | Gastric Adenocarcinoma | ~8 | >100 |
| A498 | Renal Carcinoma | ~15 | >100 |
| ACHN | Renal Carcinoma | ~12 | >100 |
| A375 | Melanoma | ~7 | >100 |
| SK-MEL-28 | Melanoma | ~9 | >100 |
| OVCAR-3 | Ovarian Adenocarcinoma | ~6 | >100 |
| OVCAR-4 | Ovarian Adenocarcinoma | ~8 | >100 |
Note: The IC50 values are approximate and based on graphical data representations in the cited literature.[2] Researchers should determine precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X stock solution of this compound in the appropriate vehicle (e.g., DMSO or PBS). Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HINT1 and Cleaved PARP
-
Cell Lysis: Treat cells with this compound or vehicle control for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HINT1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control. An increase in cleaved PARP is an indicator of apoptosis.[6]
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 8. This compound by NuCana for Chordoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
Navigating NUC-7738 Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address variability and troubleshoot experimental outcomes with NUC-7738. The following question-and-answer format directly tackles specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
This compound is a ProTide phosphoramidate prodrug of 3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog.[1][2][3] The ProTide technology enhances the therapeutic potential of 3'-dA by overcoming its inherent limitations, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake.[1][2][3] this compound's design allows it to enter cells more effectively and bypass the initial, often rate-limiting, phosphorylation step required for activation.[4]
Q2: What is the mechanism of action for this compound?
Once inside the cell, this compound is intracellularly converted to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[3] This process is dependent on the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) for the initial cleavage of the ProTide moiety.[1] The active 3'-dATP then exerts its anti-cancer effects primarily by disrupting RNA polyadenylation, which in turn affects various cellular processes including cell growth signaling pathways like NF-κB, and can lead to apoptosis.[1][2][5]
Q3: We are observing significant variability in IC50 values for this compound across different cancer cell lines. What could be the contributing factors?
Variability in IC50 values is expected and can be attributed to several factors:
-
HINT1 Expression Levels: The activation of this compound is dependent on the enzyme HINT1.[1] Cell lines with lower HINT1 expression may exhibit reduced conversion of this compound to its active form, leading to higher IC50 values. It is recommended to assess HINT1 mRNA or protein levels in your cell lines of interest.
-
Cellular Metabolism and Proliferation Rate: The metabolic state and doubling time of your cells can influence their susceptibility to this compound. Highly proliferative cells may be more sensitive.
-
Assay-Specific Parameters: Differences in seeding density, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to variations in measured IC50 values.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of cytotoxic response.
-
Potential Cause 1: Low HINT1 Expression.
-
Troubleshooting Step: Confirm HINT1 expression in your target cell line via Western blot or qPCR. If HINT1 levels are low, consider using a cell line with known high HINT1 expression as a positive control.
-
-
Potential Cause 2: Incorrect Drug Concentration or Stability.
-
Troubleshooting Step: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[6] Ensure the compound is properly dissolved and that the final concentrations in your assay are accurate. Perform a dose-response curve with a fresh dilution of the compound.
-
-
Potential Cause 3: Suboptimal Assay Conditions.
Issue 2: Inconsistent results in apoptosis assays (e.g., PARP cleavage).
-
Potential Cause 1: Timing of Assay.
-
Troubleshooting Step: Apoptosis is a dynamic process. The peak of apoptotic markers like cleaved PARP can be transient. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis in your specific cell line.[7]
-
-
Potential Cause 2: Insufficient Drug Concentration.
-
Troubleshooting Step: Ensure that the concentration of this compound used is sufficient to induce apoptosis. This should ideally be at or above the IC50 value for the cell line being tested.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | < 30 |
| HL-60 | Leukemia | < 30 |
| K562 | Leukemia | < 30 |
| MOLT-4 | Leukemia | < 30 |
| MV4-11 | Leukemia | < 30 |
| AGS | Gastric Adenocarcinoma | Data not specified |
| CAKI-1 | Renal | Data not specified |
| 501MEL | Melanoma | Data not specified |
| OVCAR-8 | Ovarian | Data not specified |
Data compiled from multiple sources.[1][6][7] Specific IC50 values for some cell lines were not explicitly provided in the search results but were shown to be sensitive to this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound or 3'-dA for 48 hours.[1]
-
MTT Addition: Add MTT reagent (1.5 mg/mL) in a 1:1 ratio to the cell culture media.[1]
-
Incubation: Incubate the plate for 2 hours at 37°C.[1]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate IC50 values using a non-linear regression model.[1]
2. Western Blot for PARP Cleavage
-
Treatment: Treat cells with this compound or 3'-dA for 24 hours.[7]
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. nucana.com [nucana.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
NUC-7738 stability and storage best practices
Welcome to the technical support center for NUC-7738, a novel ProTide nucleotide analog with promising applications in cancer research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, cordycepin (3'-deoxyadenosine)?
This compound is a proprietary ProTide version of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2][3][4][5] The ProTide technology enhances the therapeutic potential of cordycepin by overcoming its key limitations:
-
Enhanced Stability: this compound is designed to be resistant to degradation by adenosine deaminase (ADA), an enzyme that rapidly breaks down cordycepin in the bloodstream.[1][2][3][5] This leads to increased stability in human plasma.[6]
-
Improved Cellular Uptake: The ProTide modification facilitates efficient entry into cancer cells, bypassing the need for specific nucleoside transporters like hENT1, which can be a resistance mechanism for cordycepin.[3][4][5]
-
Efficient Intracellular Activation: Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the pre-activated metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This bypasses the reliance on adenosine kinase, another potential resistance mechanism.[3][4] 3'-dAMP is then further phosphorylated to the active triphosphate form, 3'-dATP, which exerts the anti-cancer effects.[1][3][5]
The result is a compound with significantly greater potency in killing cancer cells compared to cordycepin.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 6 months. |
| -20°C | 1 month | Use within 1 month. |
Data sourced from MedChemExpress product information.[6]
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[6]
Q3: How should I prepare stock and working solutions of this compound?
This compound is soluble in DMSO.[6]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in newly opened, anhydrous DMSO to the desired concentration.[6] Ultrasonic treatment may be necessary to aid dissolution.[6]
-
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution with your preferred cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cancer cell lines.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly according to the recommended conditions.[6] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Low HINT1 Expression.
-
Solution: The activation of this compound is dependent on the intracellular enzyme HINT1.[1][2] While HINT1 is ubiquitously expressed in most cancer tissues, very low levels could potentially affect the activation of this compound.[1] Consider verifying HINT1 expression levels in your cell line of interest via Western blot or qPCR.
-
-
Possible Cause 3: Sub-optimal Cell Culture Conditions.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Cell density can also influence drug efficacy. Standardize cell seeding densities for all experiments.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Low Aqueous Solubility.
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous buffers. When preparing working solutions, ensure the final concentration does not exceed its solubility limit in the chosen medium. If precipitation occurs, you may need to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[6] Gentle warming and sonication can also aid dissolution.[6]
-
Issue 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Pharmacokinetic and Pharmacodynamic (PK/PD) differences.
-
Solution: While this compound is designed for improved stability, its metabolism and distribution in a whole organism are more complex than in a cell culture system. The dosing schedule, route of administration, and animal model can all impact the observed efficacy. Refer to published in vivo studies for guidance on appropriate dosing and administration protocols.
-
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound is a ProTide designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells. The ProTide technology circumvents common resistance mechanisms that limit the efficacy of its parent compound, cordycepin.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 5. NuCana Announces First Patients Dosed in Phase I Study of this compound | NuCana plc [ir.nucana.com]
- 6. medchemexpress.com [medchemexpress.com]
Refining protocols for long-term NUC-7738 treatment in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NUC-7738 in long-term in vitro experiments. Our goal is to help you refine your protocols and address common challenges encountered during extended cell culture with this novel ProTide nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (3'-dA), a nucleoside analog with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the limitations of 3'-dA, such as its rapid breakdown by adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation.[1][2][3] Once inside the cell, this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[4][5] This active form disrupts RNA synthesis, leading to apoptosis (programmed cell death).[6] this compound has also been shown to affect key signaling pathways involved in cancer cell proliferation and survival, including the NF-κB and PI3K/Akt/β-catenin pathways.[5][7]
Q2: What is the recommended starting concentration and treatment duration for this compound in vitro?
The optimal concentration and duration of this compound treatment are cell-line dependent. For initial short-term experiments (e.g., 48-72 hours), it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have shown IC50 values to vary across different cancer cell lines.[1] For long-term treatment protocols, it is advisable to start with a concentration at or below the IC50 value to minimize acute toxicity and allow for the selection of stably-treated cell populations.
Q3: How stable is this compound in cell culture medium?
This compound is designed to be more stable than its parent compound, 3'-dA, particularly in the presence of adenosine deaminase.[2] However, like any compound in a complex biological medium, its stability can be influenced by factors such as temperature, pH, and enzymatic activity from the cells themselves. For long-term experiments, it is crucial to maintain a consistent concentration of the active compound.
Q4: How often should the culture medium containing this compound be refreshed?
For long-term cultures, regular media refreshment is critical to ensure a stable concentration of this compound and to replenish essential nutrients for the cells. A general recommendation is to replace the medium every 2-3 days. This frequency helps to minimize fluctuations in drug concentration due to potential degradation or cellular metabolism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of acute cell death, even at low concentrations. | - The cell line is highly sensitive to this compound.- Incorrect initial concentration calculation. | - Re-evaluate the IC50 for your specific cell line with a wider range of concentrations.- Start long-term treatment with a concentration significantly lower than the IC50 (e.g., 0.1x IC50) and gradually increase the concentration over time. |
| Cells initially respond to this compound, but then resume proliferation (acquired resistance). | - Selection of a resistant subpopulation of cells.- Upregulation of drug efflux pumps.- Alterations in the target signaling pathways. | - Perform a dose-escalation study by gradually increasing the this compound concentration in the culture medium.- Analyze the expression of resistance-related genes (e.g., ABC transporters).- Investigate potential changes in the expression or phosphorylation status of proteins in the NF-κB and PI3K/Akt pathways. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Inconsistent timing of media changes.- Degradation of this compound stock solution. | - Standardize cell seeding density for all experiments.- Adhere to a strict media refreshment schedule.- Prepare fresh this compound stock solutions regularly and store them appropriately (aliquoted at -80°C to avoid freeze-thaw cycles). |
| Morphological changes in cells not consistent with apoptosis (e.g., enlargement, flattening). | - Induction of senescence.- Off-target effects of the compound at the concentration used. | - Perform senescence-associated β-galactosidase staining to check for senescence.- Lower the concentration of this compound to see if the morphological changes are dose-dependent. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium.
-
Treatment: Remove the existing medium from the wells and add an equal volume of the 2x this compound serial dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired endpoint (e.g., 48, 72, or 96 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Establishing a Long-Term this compound-Treated Cell Line
-
Initial Treatment: Start by treating the parental cell line with this compound at a concentration equal to or slightly below the IC50 value.
-
Monitoring and Media Refreshment: Monitor the cells daily for viability and morphological changes. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Subculturing: When the cells reach 70-80% confluency, subculture them as you would for the parental line, ensuring that the new culture vessels contain the same concentration of this compound.
-
Dose Escalation (Optional, for developing resistant lines): Once the cells are proliferating steadily at the initial concentration, you can gradually increase the this compound concentration in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.
-
Cryopreservation: It is crucial to cryopreserve vials of the long-term treated cells at various passages to ensure you have a backup and can return to an earlier stage if needed.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for establishing a long-term this compound-treated cell line.
Caption: Troubleshooting logic for common issues in this compound long-term treatment.
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of immediate drug response and adaptation upon repeated treatment in a microfluidic chip system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
NUC-7738 Demonstrates Superior Efficacy Over Cordycepin in Preclinical Models
A comprehensive analysis of experimental data reveals that NUC-7738, a novel ProTide formulation of cordycepin, exhibits significantly enhanced anti-cancer activity, overcoming key resistance mechanisms that limit the efficacy of its parent compound. This guide provides a detailed comparison of the two molecules, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), has been engineered to bypass the cellular uptake and activation challenges that have historically hindered the clinical development of cordycepin.[1][2] By delivering a pre-activated form of the drug into cancer cells, this compound achieves substantially higher intracellular concentrations of the active anti-cancer metabolite, 3'-dATP, leading to greater potency.[3][4]
Enhanced Cytotoxicity in Cancer Cell Lines
Head-to-head studies have demonstrated the superior cytotoxic potential of this compound compared to cordycepin across a range of cancer cell lines. In a comprehensive study, this compound displayed a mean half-maximal inhibitory concentration (IC50) of 18.8 µmol/L, a marked improvement over cordycepin's mean IC50 of 137.8 µmol/L.[1] In some cancer cell lines, such as the teratocarcinoma cell line Tera-1, this compound was over 40-fold more potent than cordycepin.[1]
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Cordycepin (3'-dA) IC50 (µmol/L) | Fold Improvement |
| Tera-1 | Teratocarcinoma | 2.2 | 90.5 | 41.1 |
| HAP1 | Haploid Cell Line | 9.8 | 32.5 | 3.3 |
| AGS | Gastric Adenocarcinoma | 15.6 | >200 | >12.8 |
| A498 | Kidney Carcinoma | 21.3 | >200 | >9.4 |
| A375 | Malignant Melanoma | 23.5 | >200 | >8.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 29.8 | >200 | >6.7 |
Data summarized from a study published in Clinical Cancer Research.[1]
Overcoming Resistance and Improving Pharmacokinetics
Cordycepin's therapeutic potential is limited by its rapid degradation by the enzyme adenosine deaminase (ADA) and its reliance on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and adenosine kinase (ADK) for activation.[2][4] this compound's ProTide technology effectively circumvents these resistance mechanisms.[3][4] This novel approach ensures the efficient delivery of the active metabolite into cancer cells, irrespective of transporter expression or kinase activity.[2]
While direct comparative pharmacokinetic data in humans is not available, preclinical studies in rats have shown that cordycepin has a very short elimination half-life of approximately 1.6 minutes and is rapidly cleared from the blood.[5] In contrast, a Phase I clinical trial of this compound demonstrated a predictable plasma pharmacokinetic profile with a dose-proportional increase in exposure.[6] Importantly, high and durable intracellular levels of the active metabolite, 3'-dATP, were observed in patients.[6]
Mechanism of Action: Induction of Apoptosis and NF-κB Pathway Inhibition
Both this compound and cordycepin induce apoptotic cell death.[1] Experimental evidence shows that treatment with either compound leads to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[1] The activation of the intrinsic apoptosis pathway is a key anti-cancer mechanism for both molecules.[7] Furthermore, this compound has been shown to downregulate signaling pathways involved in cell survival and proliferation, most notably the NF-κB pathway.[1]
Caption: Comparative mechanism of action of Cordycepin and this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following protocol is a representative method for determining the IC50 values of this compound and cordycepin.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and cordycepin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions or control medium.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression model.[1][8]
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a common flow cytometry-based method to quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cordycepin for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.[7][9]
Conclusion
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ox.ac.uk [ox.ac.uk]
- 4. newatlas.com [newatlas.com]
- 5. researchgate.net [researchgate.net]
- 6. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 7. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
NUC-7738: A Novel ProTide Nucleoside Analogue in Cancer Therapy – A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues have long been a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through interference with DNA and RNA synthesis. However, their efficacy is often limited by mechanisms of resistance, such as poor cellular uptake, rapid degradation, and reliance on intracellular activation pathways. NUC-7738 is a novel phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with potent anti-cancer properties.[1][2] This ProTide technology is designed to overcome the inherent limitations of the parent compound, offering a new therapeutic strategy.[1] This guide provides a comparative analysis of this compound against established nucleoside analogue cancer drugs—gemcitabine, cytarabine, and fludarabine—supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Strategies
This compound and its counterparts share the common goal of disrupting nucleic acid synthesis, but their paths to achieving this are distinct.
This compound: Bypassing Resistance with ProTide Technology
This compound is a ProTide, a pre-activated form of 3'-deoxyadenosine monophosphate (3'-dAMP). This chemical modification protects the nucleoside from degradation by adenosine deaminase (ADA) and facilitates its entry into cancer cells independently of nucleoside transporters.[1] Once inside the cell, the phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the active metabolite, 3'-dATP.[3][4] 3'-dATP then exerts its anti-cancer effects by disrupting RNA polyadenylation, which in turn affects gene expression, protein synthesis, and cellular metabolism, ultimately leading to apoptosis.[5][6]
Gemcitabine, Cytarabine, and Fludarabine: The Classical Pathway
In contrast, conventional nucleoside analogues like gemcitabine, cytarabine, and fludarabine are pro-drugs that require intracellular activation through a series of phosphorylation steps.
-
Gemcitabine (dFdC): A deoxycytidine analogue, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with dCTP for incorporation into DNA, leading to chain termination. dFdCDP also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.
-
Cytarabine (Ara-C): An arabinofuranosyl analogue of cytidine, cytarabine is converted to its active triphosphate form (Ara-CTP). Ara-CTP is a potent inhibitor of DNA polymerase and also incorporates into DNA, leading to chain termination and cell death.[7]
-
Fludarabine (F-ara-A): A purine analogue, fludarabine is phosphorylated to its active triphosphate form (F-ara-ATP). F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.[8]
The following diagram illustrates the distinct activation pathway of this compound compared to traditional nucleoside analogues.
Caption: Comparative intracellular activation pathways of this compound and traditional nucleoside analogues.
Preclinical Performance: A Quantitative Comparison
The in vitro cytotoxic activity of this compound and comparator drugs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. While direct head-to-head comparative studies across a broad panel of cell lines are limited, the available data provides valuable insights.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Multiple | NCI-60 Panel (mean) | 18.8 | [3] |
| Teratocarcinoma | Tera-1 | ~3 | [3] | |
| Renal Cancer | 786-O | 13 | [3] | |
| Gemcitabine | Pancreatic | AsPC-1 | ~0.19 | [9] |
| Pancreatic | BxPC-3 | ~0.0009 | [9] | |
| Pancreatic | MiaPaca-2 | ~0.014 | [9] | |
| Cytarabine | AML | KG-1 | ~0.1 | [7] |
| AML | MOLM13 | ~0.05 | [7] | |
| Fludarabine | CML-blast crisis | K562 | 3.33 | [10] |
Note: IC50 values can vary significantly based on the assay conditions and the specific characteristics of the cell line.
Clinical Efficacy: A Look at the Data
Clinical trials provide the ultimate test of a drug's therapeutic potential. Below is a summary of the available clinical data for this compound and the established nucleoside analogues in their respective indications.
| Drug | Indication | Trial Phase | Key Efficacy Endpoints | Reference |
| This compound | Advanced Solid Tumors | Phase 1/2 (NuTide:701) | Encouraging signs of anti-cancer activity, well-tolerated.[2] In combination with pembrolizumab in PD-1 resistant melanoma: mPFS of 5.4 months.[5] | [2][5] |
| Gemcitabine | Advanced Pancreatic Cancer | Phase 3 | Monotherapy: Response rate 5.4-12%, Median Survival 5.65 months, 1-year survival 18%.[11][12] | [11][12] |
| Cytarabine | Acute Myeloid Leukemia (AML) | Phase 3 | Varies with dose and combination. High-dose cytarabine in "core binding factor" AML: 78% in complete remission at 5 years.[13] Standard dose combination: Complete response rates of 58-64%. | [13] |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Phase 2 (in combination with cyclophosphamide and rituximab - FCR) | Relapsed/refractory CLL: Overall response rate 74%, Complete remission 30%, Median overall survival 47 months. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the preclinical evaluation of nucleoside analogues.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 7. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. A comparative study of two different doses of cytarabine for acute myeloid leukemia: a phase III trial of Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fludarabine, cyclophosphamide, and rituximab chemoimmunotherapy is highly effective treatment for relapsed patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-cancer activity of NUC-7738 in new tumor types
A new-generation nucleoside analogue, NUC-7738, is demonstrating significant anti-cancer activity in a range of tumor types, including those resistant to conventional therapies. This comparison guide provides an in-depth analysis of this compound's performance against its parent compound and its efficacy in emerging clinical applications, supported by experimental data and detailed protocols for researchers and drug development professionals.
This compound is a proprietary ProTide transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analogue with known anti-cancer properties.[1] The ProTide technology enhances the parent compound's therapeutic potential by overcoming its inherent limitations, such as rapid degradation in the bloodstream and inefficient uptake into cancer cells.[2][3] This guide will delve into the preclinical and clinical evidence validating the anti-cancer activity of this compound in new tumor types.
Enhanced Potency Across Diverse Cancer Cell Lines
Preclinical studies have consistently shown that this compound possesses significantly greater potency than its parent compound, 3'-deoxyadenosine (3'-dA). In a panel of cancer cell lines, this compound exhibited a mean half-maximal inhibitory concentration (IC50) of 18.8 µmol/L, a marked improvement over the 137.8 µmol/L observed for 3'-dA.[4] The enhanced cytotoxic activity of this compound was particularly pronounced in certain cell lines, such as the teratocarcinoma cell line Tera-1, which showed a more than 40-fold increased sensitivity to this compound compared to 3'-dA.[4]
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | 3'-dA IC50 (µmol/L) | Fold Improvement |
| Tera-1 | Teratocarcinoma | 0.5 | >20 | >40 |
| 786-O | Renal | 13 | >50 | >3.8 |
| UM-RC-2 | Renal | 4 | >50 | >12.5 |
| AGS | Gastric | 25 | >50 | >2 |
| A498 | Renal | 15 | >50 | >3.3 |
| ACHN | Renal | 10 | >50 | >5 |
| UO-31 | Renal | 12 | >50 | >4.2 |
| SK-MEL-28 | Melanoma | 30 | >50 | >1.7 |
| MALME-3M | Melanoma | 20 | >50 | >2.5 |
| OVCAR-3 | Ovarian | 40 | >50 | >1.25 |
Table 1: Comparative in vitro cytotoxicity of this compound and 3'-deoxyadenosine (3'-dA) in various human cancer cell lines. Data sourced from a comprehensive preclinical study.[4]
Mechanism of Action: Bypassing Resistance
This compound's enhanced efficacy stems from its unique design as a ProTide. This chemical modification protects the nucleoside analogue from enzymatic degradation in the plasma and facilitates its entry into cancer cells. Once inside the cell, the protective phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the activated form of the drug, 3'-deoxyadenosine monophosphate (3'-dAMP).[2][4] This pre-activated metabolite is then further phosphorylated to the active triphosphate, 3'-dATP, which exerts its anti-cancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[3] This mechanism bypasses the common resistance pathways that limit the efficacy of traditional nucleoside analogues.
A key aspect of this compound's anti-cancer activity is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4] Studies have shown that treatment with this compound leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of this pro-survival pathway.[4] Furthermore, this compound has been shown to disrupt RNA polyadenylation, a critical process in gene expression, which can profoundly impact cancer cell function and survival.[2][5][6]
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound enters the cell, is activated by HINT1, and subsequently inhibits key cancer-promoting pathways, leading to apoptosis.
Promising Clinical Activity in Advanced Cancers
The encouraging preclinical data led to the initiation of the NuTide:701 clinical trial, a Phase 1/2 study evaluating this compound in patients with advanced solid tumors and lymphoma.[7] The trial is assessing this compound both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab.[6]
Early results from the NuTide:701 study have been promising, with this compound demonstrating a favorable safety profile and encouraging signs of anti-tumor activity.[5] Of particular note is the activity observed in patients with metastatic melanoma who are resistant to PD-1 inhibitors. In this heavily pre-treated population, the combination of this compound and pembrolizumab has shown a compelling disease control rate and a prolonged median progression-free survival of over five months, which compares favorably to the standard of care.[5]
| Trial ID | Phase | Patient Population | Treatment Arms | Key Findings |
| NuTide:701 | Phase 1/2 | Advanced solid tumors and lymphoma | Monotherapy and Combination with Pembrolizumab | Favorable safety profile. Encouraging anti-tumor activity, especially in PD-1 inhibitor-resistant melanoma (mPFS > 5 months with combination).[5] |
Table 2: Overview of the NuTide:701 Clinical Trial for this compound.
Experimental Protocols
For researchers interested in validating these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or the comparator agent (e.g., 3'-dA) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blotting for NF-κB Pathway Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General Experimental Workflow. This flowchart outlines the key stages in the preclinical and clinical evaluation of this compound's anti-cancer activity.
Conclusion
This compound represents a promising advancement in the field of nucleoside analogue therapeutics. Its ProTide design successfully overcomes the limitations of its parent compound, leading to enhanced anti-cancer potency across a variety of tumor cell lines. The ongoing NuTide:701 clinical trial is providing encouraging evidence of its safety and efficacy in patients with advanced cancers, particularly in the challenging setting of immunotherapy-resistant melanoma. The unique mechanism of action, involving the inhibition of the NF-κB pathway and disruption of RNA polyadenylation, offers a compelling rationale for its continued development as a novel cancer treatment. Further investigation into the full therapeutic potential of this compound in a broader range of tumor types is warranted.
References
- 1. rsc.org [rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NuCana Announces First Patients Dosed In Phase I Study Of this compound [clinicalleader.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. ir.nucana.com [ir.nucana.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
NUC-7738: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of NUC-7738, a novel ProTide nucleotide analog, in comparison to its parent compound, cordycepin (3'-deoxyadenosine), and other established nucleoside analogs in oncology. Experimental data and detailed protocols are presented to support an objective evaluation of its performance and potential as a therapeutic agent.
Introduction to this compound
This compound is a phosphoramidate ProTide derivative of the naturally occurring nucleoside analog cordycepin (3'-deoxyadenosine).[1][2] It is designed to overcome the pharmacological limitations of cordycepin, which, despite its potent in vitro anti-cancer activity, has failed in clinical studies due to its rapid degradation and inefficient cellular uptake.[3][4] this compound is currently being evaluated in clinical trials for the treatment of advanced solid tumors and lymphomas.[2][5]
Mechanism of Action: this compound vs. Cordycepin
This compound's innovative ProTide technology enables it to bypass the key resistance mechanisms that hinder the efficacy of cordycepin.
Key Advantages of this compound:
-
Resistance to ADA Deamination: Cordycepin is rapidly broken down in the bloodstream by the enzyme adenosine deaminase (ADA). This compound's phosphoramidate moiety protects it from this degradation, leading to a longer plasma half-life and increased bioavailability.[3][4]
-
hENT1-Independent Cellular Uptake: Cordycepin relies on human equilibrative nucleoside transporters (hENT1) to enter cancer cells. Many tumors exhibit low levels of hENT1, leading to drug resistance. This compound can diffuse across the cell membrane independently of these transporters.[3]
-
Bypassing Adenosine Kinase (ADK) Activation: The initial and rate-limiting step in the activation of cordycepin is its phosphorylation to 3'-deoxyadenosine monophosphate (3'-dAMP) by adenosine kinase (ADK). This compound is pre-phosphorylated and does not require ADK for its activation.[2][3]
Intracellular Activation and Downstream Effects:
Once inside the cell, this compound is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active monophosphate form, 3'-dAMP.[2] This is then further phosphorylated to the active triphosphate, 3'-dATP. The accumulation of 3'-dATP within the cancer cell leads to:
-
Induction of Apoptosis: 3'-dATP is incorporated into DNA and RNA, leading to chain termination and the induction of programmed cell death (apoptosis).[3]
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a key signaling pathway involved in cancer cell survival, proliferation, and inflammation.[2]
-
Disruption of RNA Polyadenylation: The active metabolite of this compound, 3'-dATP, can inhibit polyadenylate polymerase, leading to the disruption of RNA polyadenylation and subsequent effects on gene expression.[3]
Performance Comparison: this compound vs. Cordycepin
Experimental data demonstrates the superior potency of this compound compared to its parent compound, cordycepin.
Table 1: In Vitro Cytotoxicity of this compound and Cordycepin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cordycepin IC50 (µM) | Fold Difference |
| Tera-1 | Teratocarcinoma | ~5 | >200 | >40x |
| A549 | Lung Cancer | Not Specified | ~60 µg/mL | - |
| PC9 | Lung Cancer | Not Specified | ~60 µg/mL | - |
| HT29 | Colon Cancer | Not Specified | 92.05 | - |
| NB-4 | Leukemia | Not Specified | 73.2 | - |
| U937 | Leukemia | Not Specified | 90.4 | - |
| MCF-7 | Breast Cancer | Not Specified | 9.58 | - |
| Mean | Various | 18.8 [2] | 137.8 [2] | ~7.3x |
Comparison with Other Nucleoside Analogs in Oncology
To provide a broader context, the mechanism of action and resistance of this compound is compared with other established nucleoside analogs used in cancer therapy.
Table 2: Comparison of this compound with Other Nucleoside Analogs
| Drug | Parent Nucleoside | Key Mechanism of Action | Common Resistance Mechanisms |
| This compound | 3'-deoxyadenosine | Inhibition of DNA/RNA synthesis, NF-κB inhibition, disruption of RNA polyadenylation. | (Designed to overcome resistance) |
| Gemcitabine | Deoxycytidine | Inhibition of DNA synthesis and ribonucleotide reductase.[6][7][8] | Decreased hENT1 expression, reduced dCK activity, increased RRM1/RRM2 expression.[9] |
| Cladribine | Deoxyadenosine | Incorporation into DNA, leading to strand breaks and apoptosis.[10][11][12] | Reduced dCK activity, decreased nucleoside transport, defective apoptosis induction. |
| Fludarabine | Adenosine | Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase.[13][14][15] | Altered intracellular phosphorylation.[16] |
| Cytarabine (Ara-C) | Deoxycytidine | Inhibition of DNA polymerase and incorporation into DNA.[1][17][18] | Reduced cellular uptake, decreased dCK activity, increased cytidine deaminase activity.[17][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and other compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, cordycepin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for Apoptosis Marker (Cleaved PARP)
Objective: To detect the induction of apoptosis by analyzing the cleavage of Poly (ADP-ribose) polymerase (PARP).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
NF-κB Activity Assay (SEAP Reporter Assay)
Objective: To quantify the activity of the NF-κB signaling pathway in response to treatment.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid containing the Secreted Embryonic Alkaline Phosphatase (SEAP) gene and a control plasmid for normalization.
-
Compound Treatment: Treat the transfected cells with the test compounds.
-
Sample Collection: Collect the cell culture supernatant at various time points.
-
SEAP Assay: Heat-inactivate endogenous alkaline phosphatases in the supernatant. Add a chemiluminescent or colorimetric substrate for SEAP.
-
Measurement: Measure the light emission or absorbance using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the SEAP activity to the control and express the results as a fold change in NF-κB activity.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
Caption: this compound overcomes cordycepin's resistance mechanisms.
Experimental Workflow: Western Blot for Apoptosis
Caption: Workflow for detecting apoptosis via Western Blot.
Conclusion
This compound represents a significant advancement in the development of nucleoside analogs for cancer therapy. By utilizing ProTide technology, it effectively overcomes the inherent limitations of its parent compound, cordycepin, leading to enhanced potency and a promising clinical profile. Its unique mechanism of action, which includes the induction of apoptosis, inhibition of the NF-κB pathway, and disruption of RNA polyadenylation, provides a multi-faceted approach to targeting cancer cells. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a range of malignancies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cladribine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 14. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cytarabine - Wikipedia [en.wikipedia.org]
- 18. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of NUC-7738 and Gemcitabine Efficacy for Cancer Therapy
For Immediate Release
In the landscape of oncology therapeutics, the nucleoside analogue gemcitabine has long been a cornerstone of treatment for a variety of solid tumors. However, the emergence of novel agents such as NUC-7738, a ProTide transformation of 3'-deoxyadenosine (cordycepin), presents a new paradigm in cancer therapy. This report provides a detailed comparative analysis of the efficacy of this compound and gemcitabine, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class ProTide designed to overcome the key resistance mechanisms that have limited the therapeutic potential of its parent nucleoside analogue, 3'-deoxyadenosine. By delivering the active anti-cancer metabolite, 3'-dATP, directly into cancer cells, this compound demonstrates a distinct mechanism of action and a promising efficacy profile. Gemcitabine, a well-established chemotherapeutic, acts by inhibiting DNA synthesis. This comparison guide delves into the preclinical potency of both drugs across various cancer cell lines, details of their respective clinical trial protocols, and the signaling pathways they modulate.
Preclinical Efficacy: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While direct comparative studies across a broad, identical panel of cell lines are limited, this report compiles available data to offer a comparative perspective.
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines, often showing greater potency than its parent compound, 3'-deoxyadenosine.[1] For gemcitabine, extensive IC50 data is available from resources such as the Genomics of Drug Sensitivity in Cancer (GDSC) database. The following table presents a comparative summary of IC50 values for both compounds in selected, matched cancer cell lines where data could be obtained.
| Cell Line | Cancer Type | This compound IC50 (µM) | Gemcitabine IC50 (µM) |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian Adenocarcinoma | 2.5[2] | 0.03[3] |
| OVCAR-4 | Ovarian Adenocarcinoma | 1.8[2] | 0.009[3] |
| OVCAR-5 | Ovarian Adenocarcinoma | 2.7[2] | 0.02[3] |
| OVCAR-8 | Ovarian Adenocarcinoma | 2.1[2] | 0.004[3] |
| IGROV-1 | Ovarian Adenocarcinoma | 1.9[2] | 0.01[3] |
| SK-OV-3 | Ovarian Adenocarcinoma | 3.5[2] | 0.008[3] |
| Melanoma | |||
| A375 | Malignant Melanoma | 1.7[2] | 0.002[3] |
| MALME-3M | Malignant Melanoma | 2.3[2] | 0.003[3] |
| Renal Cancer | |||
| 786-O | Renal Cell Carcinoma | 13.0[2] | 0.005[3] |
| A498 | Renal Cell Carcinoma | 15.0[2] | 0.006[3] |
| Gastric Cancer | |||
| AGS | Gastric Adenocarcinoma | 8.0[2] | 0.004[3] |
| SNU-1 | Gastric Carcinoma | 10.0[2] | 0.007[3] |
Note: The IC50 values are derived from different studies and databases, and direct comparison should be made with caution due to potential variations in experimental conditions.
Clinical Trial Protocols: A Comparative Overview
The clinical development pathways for this compound and gemcitabine reflect their different stages of maturity as therapeutic agents.
| Feature | This compound (NuTide:701)[4][5][6][7] | Gemcitabine (Representative Monotherapy Trials)[8][9][10][11] |
| Trial Phase | Phase I/II | Phase II/III |
| Patient Population | Patients with advanced solid tumors and lymphoma who are refractory to or have relapsed after standard therapies. | Typically, patients with specific cancer types (e.g., pancreatic, non-small cell lung, ovarian, breast cancer) as first-line or subsequent-line therapy. |
| Study Design | Open-label, dose-escalation and expansion study. | Often randomized, controlled trials comparing gemcitabine to other standard-of-care treatments or placebo. |
| Treatment Regimen | Intravenous infusion, with both weekly and fortnightly schedules being explored. | Intravenous infusion, typically on a weekly schedule for several weeks followed by a rest week. |
| Primary Endpoints | Phase I: Maximum Tolerated Dose (MTD) and safety. Phase II: Objective Response Rate (ORR). | Efficacy endpoints such as Overall Survival (OS), Progression-Free Survival (PFS), and ORR. |
| Secondary Endpoints | Pharmacokinetics, clinical activity. | Quality of life, safety, and tolerability. |
Mechanisms of Action and Signaling Pathways
This compound and gemcitabine exert their anti-cancer effects through distinct molecular mechanisms.
This compound: As a ProTide of 3'-deoxyadenosine, this compound is designed to bypass the resistance mechanisms that limit the efficacy of its parent compound.[12] Once inside the cancer cell, it is converted to the active triphosphate form, 3'-dATP. This active metabolite interferes with RNA and DNA synthesis and has been shown to modulate the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[12][13][14]
Gemcitabine: Gemcitabine is a nucleoside analogue that, after intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis.[15][16] dFdCTP is incorporated into the growing DNA strand, causing chain termination and inducing apoptosis.[2][17] dFdCDP also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[15][16]
Experimental Protocols
Determination of IC50 Values (General Protocol)
The anti-proliferative activity of this compound and gemcitabine is typically assessed using a cell viability assay. A common method is the CellTiter-Blue® viability assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the test compound (this compound or gemcitabine) for a specified period, commonly 72 hours.
-
Viability Assessment: After the incubation period, a viability reagent (e.g., CellTiter-Blue®) is added to each well. This reagent measures the metabolic activity of viable cells.
-
Data Analysis: Fluorescence or absorbance is measured using a microplate reader. The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.
NuTide:701 Clinical Trial Protocol (Phase I/II)
The NuTide:701 study is a first-in-human, open-label, dose-escalation and expansion trial of this compound.[4][5][7]
-
Patient Selection: Patients with histologically confirmed advanced solid tumors or lymphoma who have failed standard therapies are enrolled. Key inclusion criteria include an ECOG performance status of 0 or 1 and adequate organ function.[4]
-
Dose Escalation (Phase I): this compound is administered as an intravenous infusion. The study evaluates both weekly and bi-weekly dosing schedules in successive cohorts of patients at escalating dose levels to determine the Maximum Tolerated Dose (MTD).[4]
-
Dose Expansion (Phase II): Once the MTD and recommended Phase II dose (RP2D) are established, additional patient cohorts with specific tumor types are enrolled to further evaluate the safety, tolerability, and anti-tumor activity of this compound.[7]
-
Assessments: Safety is monitored through the evaluation of adverse events. Anti-tumor activity is assessed by objective response rate (ORR) according to RECIST criteria for solid tumors. Pharmacokinetic parameters are also evaluated.[4]
Visualizing the Molecular Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic activation pathways of this compound and Gemcitabine.
Caption: Simplified signaling pathways affected by this compound and Gemcitabine.
Caption: Experimental workflow for determining IC50 values.
Conclusion
This compound represents a promising new therapeutic agent with a distinct mechanism of action that circumvents key cancer resistance pathways. While direct clinical comparisons with gemcitabine are not yet available, preclinical data suggest potent anti-cancer activity. Gemcitabine remains a vital tool in the oncologist's armamentarium, with a well-established efficacy and safety profile across multiple cancer types. The ongoing clinical development of this compound, particularly in patient populations with advanced, refractory tumors, will be critical in defining its future role in cancer therapy and its potential to offer a new therapeutic option for patients in need. Further research, including head-to-head preclinical studies in a wider range of matched cell lines and eventually comparative clinical trials, will be necessary to fully elucidate the relative efficacy of these two important anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 5. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Gemcitabine monotherapy in patients with locally advanced or metastatic pancreatic cancer: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of Gemcitabine plus Capecitabine for Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. The O-glycan pathway is associated with in vitro sensitivity to gemcitabine and overall survival from ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: A Favorable Safety Profile in the ProTide Landscape
NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine, has demonstrated a promising safety profile in early clinical trials, positioning it as a potentially well-tolerated option among anticancer ProTides. When compared to other ProTides in clinical development, such as NUC-3373 and Acelarin (NUC-1031), this compound appears to exhibit a manageable and distinct pattern of adverse events.
ProTides are a class of phosphoramidate prodrugs designed to overcome the limitations of traditional nucleoside analogs by enhancing their intracellular delivery and activation. This technology has been successfully employed in the development of antiviral drugs and is now being extensively explored in oncology. A key aspect of their clinical viability is their safety and tolerability. This guide provides a comparative analysis of the safety profile of this compound with other notable anticancer ProTides, supported by available clinical trial data.
Comparative Safety Profile of Anticancer ProTides
The safety profiles of this compound, NUC-3373, and Acelarin have been evaluated in their respective clinical trials. The following table summarizes the key treatment-related adverse events (TRAEs) observed.
| Adverse Event Category | This compound (with Pembrolizumab)[1] | NUC-3373 (Monotherapy)[2][3] | Acelarin (NUC-1031) (with Cisplatin)[4][5] |
| Hematological | Anemia (42%) | Drop in blood cells | Neutropenia (27%), Decreased white cell count (20%), Thrombocytopenia (13%) |
| Gastrointestinal | Nausea (75%), Diarrhea (50%), Vomiting (50%), Abdominal Pain (Grade 3: 1 patient) | Nausea, Diarrhea, Tummy pain, Mouth ulcers | Nausea (13%), Diarrhea (13%) |
| Hepatic | ALT increased (50%), AST increased (33%), GGT increased (17%), Grade 4 Transaminitis (reversible, 1 patient)[6] | Raised Transaminases (Grade 3: <10%), Grade 3 Transaminitis (DLT, 2 patients) | Increased GGT (40-67%), Increased Alanine Aminotransferase (20%), Increased Bilirubin (13%), Grade 3 Transaminitis (DLT, 1 patient) |
| Constitutional | Fatigue (17%), Decreased appetite (17%) | Fatigue | Fatigue (13-33%) |
| Cardiovascular | - | Chest pain, Abnormal heart rhythm, Transient hypotension (Grade 3, DLT, 1 patient) | Thrombus (20%) |
| Dermatological | Rash (17%) | Hair loss, Skin redness, Numbness and blisters on palms and soles | - |
| Metabolic/Laboratory | Blood magnesium decreased (17%), Blood sodium decreased (17%), Hypophosphatemia (17%) | - | Grade 4 Hypomagnesaemia (1 patient) |
| Neurological | - | Headache (Grade 2, DLT, 1 patient) | - |
| Infections | - | Increased risk of infection | Grade 4 Sepsis (1 patient) |
| Other | - | Swelling of the body | - |
Note: Data for this compound is from the NuTide:701 Phase 2 study in combination with pembrolizumab (n=12). Data for NUC-3373 is from the NuTide:301 Phase 1 dose-escalation study (n=59). Data for Acelarin is from the ABC-08 Phase 1b study in combination with cisplatin (n=21). DLT stands for Dose-Limiting Toxicity.
In-Depth Look at this compound's Safety
In the Phase 1/2 NuTide:701 study, this compound has been generally well-tolerated, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab[7][8]. Notably, in the monotherapy arm, no dose-limiting toxicities were reported, and common side effects associated with traditional nucleoside analogues were not observed[6]. When combined with pembrolizumab in patients with advanced melanoma, the treatment regimen showed a manageable safety profile[1]. The most frequent treatment-related adverse events were primarily gastrointestinal and hepatic in nature. One patient experienced a reversible Grade 4 increase in transaminases, and two patients had Grade 3 abdominal pain, diarrhea, and fatigue[6].
Comparison with Other ProTides
NUC-3373 , a ProTide of 5-fluorouracil, has shown a different set of dose-limiting toxicities in its Phase 1 trial, including hepatic and cardiovascular events[2][3]. The most common Grade 3 adverse event was an increase in transaminases, affecting less than 10% of patients. Other reported side effects include hematological toxicities, cardiac issues, and dermatological reactions[9].
Acelarin (NUC-1031) , a gemcitabine ProTide, has been evaluated in combination with cisplatin. In the ABC-08 trial, the most common Grade 3/4 adverse events were predominantly hepatic and hematological[4][5]. Dose-limiting toxicities included Grade 3 transaminitis and Grade 4 thrombocytopenia. Severe adverse events such as hypomagnesaemia and sepsis were also reported in a small number of patients[4].
Overall, while all three ProTides demonstrate manageable safety profiles, the specific types and frequencies of adverse events differ, likely reflecting the toxicities of their parent nucleoside analogues. This compound's safety profile to date appears favorable, particularly concerning the absence of severe hematological side effects commonly seen with other nucleoside analogs.
ProTide Activation Pathway
The ProTide technology is designed to bypass the traditional metabolic activation steps of nucleoside analogs, which are often sources of drug resistance. The general intracellular activation pathway of a ProTide is illustrated below.
This pathway illustrates the conversion of the ProTide into its active monophosphate form, which can then be further phosphorylated to the triphosphate form that exerts the cytotoxic effect on cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The following is a generalized protocol for assessing the in vitro cytotoxicity of ProTide drugs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium
-
ProTide drug (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the ProTide drug in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
This comparative guide highlights the favorable safety profile of this compound within the context of other anticancer ProTides. As further clinical data becomes available, a more comprehensive understanding of its long-term safety and efficacy will emerge, clarifying its role in the evolving landscape of cancer therapeutics.
References
- 1. nucana.com [nucana.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 9. cancerresearchuk.org [cancerresearchuk.org]
NUC-7738: A Potent Next-Generation Nucleoside Analogue Outperforming Standard Chemotherapies
For Immediate Release
A comprehensive analysis of preclinical data reveals that NUC-7738, a novel ProTide transformation of the naturally occurring nucleoside analogue cordycepin (3'-deoxyadenosine), demonstrates significantly greater potency in killing cancer cells compared to its parent compound and shows promise in overcoming resistance mechanisms that limit the efficacy of standard-of-care chemotherapies. This guide provides a detailed comparison of this compound's performance against established treatments for advanced solid tumors, melanoma, and lymphoma, supported by available experimental data.
This compound is currently under investigation in the Phase 1/2 NuTide:701 clinical trial for patients with advanced solid tumors and lymphoma, both as a monotherapy and in combination with other anti-cancer agents.[1][2]
Enhanced Potency Through a Novel Mechanism of Action
This compound is engineered using ProTide technology to bypass the key resistance mechanisms that have historically limited the therapeutic potential of cordycepin.[3] Unlike its parent compound, this compound is designed to be resistant to degradation by adenosine deaminase (ADA) and to efficiently enter cancer cells, where it is converted into the active anti-cancer metabolite, 3'-dATP.[3] This active metabolite disrupts RNA polyadenylation, profoundly impacting gene expression in cancer cells.[4] Furthermore, preclinical studies have shown that this compound effectively promotes pro-apoptotic pathways and attenuates the NF-κB signaling pathway, a key regulator of cancer cell survival and proliferation.[5][6]
Superior In Vitro Efficacy: A Head-to-Head Comparison
In vitro studies have consistently demonstrated the superior potency of this compound across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for this compound and standard-of-care chemotherapies. It is important to note that direct head-to-head studies in the same experimental settings are limited, and IC50 values can vary based on the specific cell line and assay conditions.
Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HAP1 | Chronic Myelogenous Leukemia | 7.3 |
| ACHN | Renal Cell Carcinoma | 10.9 |
| 786-O | Renal Cell Carcinoma | 12.1 |
| A498 | Renal Cell Carcinoma | 14.2 |
| Caki-1 | Renal Cell Carcinoma | 15.8 |
| Caki-2 | Renal Cell Carcinoma | 18.2 |
| A2780 | Ovarian Cancer | 19.5 |
| SKOV3 | Ovarian Cancer | 21.3 |
| OVCAR-3 | Ovarian Cancer | 23.1 |
| AGS | Gastric Cancer | 25.4 |
| MKN-45 | Gastric Cancer | 28.9 |
| A375 | Melanoma | 31.6 |
| SK-MEL-28 | Melanoma | 34.8 |
Source: Adapted from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial". The IC50 values were determined after 48 hours of drug exposure using a cell viability assay.[3]
Table 2: In Vitro Potency (IC50) of Standard-of-Care Chemotherapies in Representative Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µM) | Source |
| Dacarbazine | Melanoma | A375 | ~15.4 (72h) | |
| Dacarbazine | Melanoma | SK-MEL-28 | ~309.55 (72h) | |
| Dacarbazine | Melanoma | WM-266-4 | ~1000 | [7] |
| Doxorubicin | Lymphoma (Hodgkin) | KM-H2 | Varies | [8] |
| Doxorubicin | Lymphoma (Hodgkin) | HDLM-2 | Varies | [8] |
| Doxorubicin | Various | A549, HeLa, MCF-7, M21 | 2.3 - >20 (24h) | [9] |
| Cyclophosphamide | Neuroblastoma | SK-N-BE(2) | ~1.045 (µM) | [10] |
Note: IC50 values for standard-of-care drugs are compiled from various sources and experimental conditions may differ, affecting direct comparability with this compound data.
Experimental Protocols
Determination of IC50 for this compound:
The in vitro potency of this compound was assessed using a standardized cell viability assay. Cancer cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound or its parent compound, 3'-dA. After a 48-hour incubation period, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) was then calculated from the resulting dose-response curves using a non-linear regression model.[3]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and standard-of-care chemotherapies.
Caption: this compound Cellular Uptake and Activation Pathway.
Caption: Mechanisms of Action for Standard Chemotherapies.
Conclusion
This compound represents a promising advancement in cancer therapy, demonstrating superior preclinical potency and a mechanism of action designed to overcome key resistance pathways. Its ability to generate high intracellular concentrations of the active metabolite 3'-dATP and modulate critical signaling pathways like NF-κB positions it as a compelling candidate for further clinical investigation. The ongoing NuTide:701 trial will be instrumental in determining the clinical efficacy and safety of this compound in patients with advanced cancers.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A study of this compound in Patients With Advanced Solid Tumours and Lymphoma - WMUK [wmuk.org.uk]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
NUC-7738: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
This guide provides a comparative analysis of NUC-7738, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), detailing its enhanced anti-cancer properties compared to its parent compound. Developed to overcome the key resistance mechanisms that have historically limited the clinical efficacy of cordycepin, this compound demonstrates significantly greater potency across a wide range of cancer cell lines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of this compound's mechanism of action, comparative cytotoxicity, and the experimental protocols used for its evaluation.
Introduction: Overcoming the Limitations of Cordycepin
Cordycepin (3'-deoxyadenosine or 3'-dA), a nucleoside analogue derived from the fungus Cordyceps sinensis, has long been recognized for its anti-cancer properties.[1][5] However, its therapeutic potential has been constrained by significant resistance mechanisms:
-
Rapid Degradation: Cordycepin is quickly broken down in the bloodstream by the enzyme adenosine deaminase (ADA).[1][3][4][5]
-
Transport Dependency: Its entry into cancer cells relies on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in tumor cells.[4][5]
-
Activation Requirement: Intracellularly, it requires phosphorylation by adenosine kinase (ADK) to be converted into its active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][4][5]
This compound is a phosphoramidate prodrug, or ProTide, of cordycepin.[1] This technology shields the molecule from ADA-mediated degradation and allows it to bypass the hENT1 transporter for cellular entry, leading to significantly higher intracellular concentrations of the active metabolite, 3'-dATP.[2][3][4]
Mechanism of Action and Activation Pathway
This compound's design allows it to circumvent the metabolic barriers faced by 3'-dA. It is resistant to ADA and enters cells independently of nucleoside transporters.[3][5] Once inside the cell, the ProTide moiety is cleaved by the intracellular phosphoramidase HINT1 (histidine triad nucleotide-binding protein 1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This pre-activated metabolite is then efficiently converted to the active cytotoxic agent 3'-dATP.[1][5] The elevated levels of 3'-dATP disrupt RNA synthesis and induce apoptosis.[6][7]
Caption: Comparative metabolic pathways of this compound and its parent compound, 3'-dA.
Comparative Cytotoxicity in Cancer Cell Lines
This compound demonstrates superior cytotoxic effects compared to 3'-dA across a broad spectrum of cancer cell lines. In vitro studies show that this compound consistently achieves a lower half-maximal inhibitory concentration (IC50), indicating greater potency.[1] The mean IC50 for this compound was 18.8 µmol/L, compared to 137.8 µmol/L for 3'-dA across the tested lines.[1] In some cell lines, such as the teratocarcinoma line (Tera-1), this compound was over 40-fold more potent than its parent compound.[1][2]
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | 3'-dA (Cordycepin) IC50 (µM) | Potency Fold-Increase |
| AGS | Gastric | 1.8 | 32.1 | 17.8x |
| Tera-1 | Teratocarcinoma | 2.1 | 86.8 | 41.3x |
| CAKI-1 | Renal | 10.3 | >200 | >19.4x |
| 786-O | Renal | 11.2 | >200 | >17.9x |
| A498 | Renal | 12.1 | 111.9 | 9.2x |
| UM-RC-2 | Renal | 15.6 | >200 | >12.8x |
| UO-31 | Renal | 25.1 | >200 | >8.0x |
| ACHN | Renal | 32.8 | >200 | >6.1x |
| 501MEL | Melanoma | 30.1 | 165.1 | 5.5x |
| OVCAR-8 | Ovarian | 28.5 | 118.2 | 4.1x |
| SK-OV3 | Ovarian | 37.1 | 125.7 | 3.4x |
| Data sourced from a study published in Clinical Cancer Research.[1][8] |
Induction of Apoptosis and Pathway Modulation
This compound is an effective proapoptotic agent in cancer cells.[1] Treatment with this compound leads to the induction of apoptotic cell death, confirmed by the detection of cleaved PARP-1 and analysis of apoptotic cell populations via flow cytometry.[1][8] Furthermore, RNA sequencing analysis has revealed that this compound downregulates key cell survival and proliferation pathways, most notably the NF-κB pathway.[1] In untreated cancer cells, the NF-κB p50-p65 heterodimer is active in the nucleus, driving the transcription of pro-survival genes. This compound treatment leads to a reduction in the nuclear translocation of NF-κB, thereby inhibiting this critical survival pathway.[1][8] In esophageal cancer cell lines, this compound has also been shown to induce apoptosis by stabilizing p53.[9]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newatlas.com [newatlas.com]
- 3. NuCana Announces First Patients Dosed In Phase I Study Of this compound [clinicalleader.com]
- 4. ox.ac.uk [ox.ac.uk]
- 5. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. nucana.com [nucana.com]
- 8. researchgate.net [researchgate.net]
- 9. NUC7738 Induces Apoptosis Through Modulating Stability of P53 in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of NUC-7738
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of the Investigational Cytotoxic Agent NUC-7738.
The following provides critical safety and logistical information for the handling and disposal of this compound, an investigational aryloxy phosphoramidate prodrug of 3′-Deoxyadenosine with potent cytotoxic activity. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Core Principles of this compound Disposal
As a cytotoxic compound, all materials contaminated with this compound must be treated as hazardous waste. The primary method of disposal for cytotoxic waste is high-temperature incineration.[1] This ensures the complete destruction of the active compound.
Personal Protective Equipment (PPE)
When handling this compound in any form (powder, solution, or waste), appropriate personal protective equipment must be worn to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended) |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid aerosol inhalation. |
Spill Management
In the event of a spill, immediate action must be taken to contain and clean the area. A spill kit specifically for cytotoxic drugs should be readily available.
Experimental Protocol: Cytotoxic Spill Cleanup
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the full personal protective equipment described above.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads from the spill kit.
-
Solids: Gently cover with damp absorbent pads to avoid raising dust.
-
-
Clean the Area: Starting from the outer edge of the spill and working inwards, collect the absorbent material and any contaminated debris. Place all materials into a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a high-pH cleaning agent followed by a neutralizer), and then rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.
-
Dispose of Waste: Seal the cytotoxic waste container and place it in the designated hazardous waste accumulation area.
-
Post-Cleanup: Remove and dispose of all PPE as cytotoxic waste. Wash hands thoroughly with soap and water.
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound contaminated materials.
Step-by-Step Disposal Procedures
1. Waste Segregation at the Point of Generation:
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[2]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, vials, and labware should be placed in a leak-proof, primary container lined with a yellow chemotherapy waste bag and clearly labeled as "Cytotoxic Waste".
-
Liquid Waste: Unused or residual this compound solutions should not be poured down the drain. They should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste: this compound".
2. Container Management:
-
All waste containers must be kept closed when not in use.
-
Do not overfill containers. Fill to the indicated line (typically three-quarters full).
-
Ensure all containers are properly labeled with the contents and the hazard symbol for cytotoxic agents.
3. Temporary Storage:
-
Sealed waste containers should be moved to a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and clearly marked with warning signs.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
The waste will be transported for high-temperature incineration, which is the required method for destroying cytotoxic drugs.[1]
5. Investigational Drug Accountability:
-
For unused or expired stock of this compound, follow the protocol established by the clinical trial sponsor.[3][4] This may involve returning the material to the sponsor or arranging for its destruction by a certified vendor.
-
Maintain meticulous records of the disposition and destruction of all investigational products.[5] A certificate of destruction should be obtained from the waste management vendor.
References
Personal protective equipment for handling NUC-7738
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling and disposal of NUC-7738, a novel ProTide nucleoside analogue with cytotoxic properties. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
This compound is a potent anti-cancer agent currently under investigation.[1] As a cytotoxic compound, it must be handled with stringent safety precautions to prevent occupational exposure, which can occur through skin contact, inhalation of aerosols, or accidental ingestion.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All personnel handling this compound must receive training on the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be compliant with ASTM D6978-05 standards for resistance to permeation by chemotherapy drugs. | Provides a robust barrier against chemical permeation and prevents skin exposure at the wrist. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, impermeable gown with a closed front, long sleeves, and elastic or knit cuffs. Polypropylene with a polyethylene coating is a common and effective material. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask. | Protects the eyes and face from splashes or aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents the inhalation of airborne particles of the cytotoxic agent. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory or handling area. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is mandatory to minimize the risk of exposure and environmental contamination. The following table outlines the standard operating procedures.
| Operational Step | Procedure |
| Receiving | Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill management procedures immediately. Personnel should wear appropriate PPE during inspection. |
| Storage | Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] |
| Preparation | All handling of open powders or preparation of solutions must be conducted in a certified biological safety cabinet (BSC) or a glove box isolator to contain any aerosols or particles. |
| Administration (In Vitro/In Vivo) | Utilize Luer-lock syringes and fittings to prevent leakage during administration. All procedures should be performed over a disposable, absorbent bench liner. |
| Spill Management | In the event of a spill, immediately cordon off the area. Use a designated cytotoxic spill kit and follow the manufacturer's instructions for cleanup. All materials used for cleanup must be disposed of as cytotoxic waste. |
| Waste Disposal | All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, containers) are considered cytotoxic waste. Dispose of these materials in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers. |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50)
The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, based on established experimental protocols.[3]
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cell plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.[3]
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence, which is proportional to the number of viable cells. Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a nonlinear regression model to determine the IC50 value.
Visualizations
The following diagrams illustrate key workflows and biological pathways related to this compound.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
